6-Bromo-1,2,3,4-tetrahydroquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6,11H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHMHBSITKCQBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Br)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405817 | |
| Record name | 6-bromo-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22190-35-8 | |
| Record name | 6-bromo-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-1,2,3,4-tetrahydroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-Bromo-1,2,3,4-tetrahydroquinoline: A Technical Guide for Chemical Research and Development
Introduction
6-Bromo-1,2,3,4-tetrahydroquinoline is a substituted heterocyclic compound built upon a quinoline core. Its structure features a bromine atom at the 6-position, which provides a reactive site for further chemical modification, making it a valuable intermediate and building block in organic synthesis.[1] This compound and its derivatives are utilized in medicinal chemistry and pharmaceutical development, particularly in the synthesis of more complex molecules targeting a range of biological activities.[1][2] Investigations have explored its use in creating compounds with potential applications in treating neurological disorders and as anticancer agents.[1][2] This guide provides an in-depth overview of its chemical and physical properties, experimental protocols for its synthesis, and its applications in research.
Chemical and Physical Properties
This compound is typically characterized as a yellow oil.[3] Its core properties are summarized below.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Appearance | Yellow Oil | [3] |
| Molecular Formula | C₉H₁₀BrN | [4] |
| Molecular Weight | 212.09 g/mol | [4] |
| Exact Mass | 210.99966 Da | [4] |
| Storage Temperature | Room Temperature | [3] |
Table 2: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 22190-35-8 | [4] |
| InChI | InChI=1S/C9H10BrN/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6,11H,1-2,5H2 | [4] |
| InChIKey | WEHMHBSITKCQBY-UHFFFAOYSA-N | [4] |
| Canonical SMILES | C1CC2=C(C=CC(=C2)Br)NC1 | [4] |
Experimental Protocols
The synthesis of this compound is commonly achieved through the electrophilic bromination of 1,2,3,4-tetrahydroquinoline.
Synthesis of this compound[3]
This protocol describes the bromination of 1,2,3,4-tetrahydroquinoline using N-bromosuccinimide (NBS).
Materials:
-
1,2,3,4-tetrahydroquinoline (1.0 eq.)
-
N-bromosuccinimide (NBS) (0.95 eq.)
-
Acetonitrile (ACN)
-
Ether
-
Saturated sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel (100-200 mesh)
-
Hexane
-
Ethyl acetate
Procedure:
-
Bromination Reaction: A solution of 1,2,3,4-tetrahydroquinoline (1.0 eq.) in acetonitrile is cooled to 0°C. N-bromosuccinimide (0.95 eq.) is added to the stirred solution in four portions, with a 20-minute interval between each addition. The reaction mixture is maintained at 0°C and stirred for an additional 3 hours.[3]
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) using a mobile phase of 10% ethyl acetate in hexane. The product has a reported Rf value of 0.55.[3]
-
Workup and Extraction: Upon completion, the reaction mixture is diluted with ether. The organic layer is washed sequentially with a saturated sodium bicarbonate solution, water, and brine. The separated organic phase is then dried over anhydrous sodium sulfate.[3]
-
Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product. This crude material is purified by column chromatography on silica gel (100-200 mesh) using 5% ethyl acetate in hexane as the eluent.[3]
-
Characterization: The final product, this compound, is obtained as a yellow oil.[3] Its identity and purity can be confirmed using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LCMS). A reported analysis showed a purity of 92.25% with an (ES+) m/z of 212.0 (M+H+).[3]
Reactivity and Applications in Drug Development
The primary utility of this compound in research and development stems from its role as a versatile synthetic intermediate.[2] The bromine atom on the aromatic ring is a key functional group that allows for a variety of cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling Reactions
This compound is frequently used as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction enables the formation of a new carbon-carbon bond by coupling the bromo-substituted quinoline with various boronic acids. This strategy is employed to synthesize novel aryl-substituted tetrahydroquinolines.[1] These resulting derivatives are often evaluated for their biological activities, including potential anticancer and enzyme inhibitory properties.[1]
Spectroscopic Data
Characterization of this compound is typically performed using standard spectroscopic methods.
-
¹H NMR: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the structure of the molecule and its derivatives.[1][5]
-
LCMS: Liquid Chromatography-Mass Spectrometry is used to assess purity and confirm the molecular weight of the compound. A common result shows an m/z of 212.0, corresponding to the protonated molecule [M+H]⁺.[3]
Safety and Handling
This compound is classified as harmful and requires careful handling in a laboratory setting.
Hazard Classifications:
-
Harmful if swallowed (Acute Toxicity, Oral, Category 4).[4][6]
-
Harmful in contact with skin (Acute Toxicity, Dermal, Category 4).[4][6]
-
Harmful if inhaled (Acute Toxicity, Inhalation, Category 4).[4][6]
Precautionary Measures:
-
Handling: Use only in a well-ventilated area or outdoors.[7] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7] Do not eat, drink, or smoke when using this product and wash hands thoroughly after handling.[7]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[7]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Keep apart from incompatible materials and foodstuff containers.[7]
-
Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[7]
References
An In-depth Technical Guide to 6-Bromo-1,2,3,4-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Bromo-1,2,3,4-tetrahydroquinoline, a key intermediate in synthetic organic chemistry and medicinal chemistry. This document details its chemical identity, physicochemical properties, synthesis protocols, and its applications in drug discovery and development, with a focus on its role as a versatile chemical building block.
Chemical Identity and Structure
This compound is a substituted tetrahydroquinoline. The presence of a bromine atom on the aromatic ring at the 6-position provides a reactive site for further chemical modifications, making it a valuable precursor for the synthesis of a wide range of more complex molecules.[1] The tetrahydroquinoline core is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in biologically active compounds.
CAS Number: 22190-35-8[2][3][4]
Molecular Formula: C₉H₁₀BrN[2][5]
Chemical Structure:
Image Source: PubChem CID 4715029
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in chemical reactions.
| Property | Value | Source |
| Molecular Weight | 212.09 g/mol | [2][4][5] |
| Appearance | Yellow oil | [3] |
| Boiling Point | 303.1°C at 760 mmHg | [5] |
| Density | 1.4 ± 0.1 g/cm³ | [5] |
| Flash Point | 137.1 ± 24.8 °C | [5] |
| Refractive Index | 1.581 | [5] |
| Vapor Pressure | 0.000951 mmHg at 25°C | [5] |
Synthesis of this compound
A common and straightforward method for the synthesis of this compound is the direct bromination of 1,2,3,4-tetrahydroquinoline using N-bromosuccinimide (NBS) as the brominating agent.[3][6]
Experimental Protocol: Bromination of 1,2,3,4-tetrahydroquinoline [3]
-
Materials:
-
1,2,3,4-tetrahydroquinoline (1.0 eq.)
-
N-bromosuccinimide (NBS) (0.95 eq.)
-
Acetonitrile (solvent)
-
Ether
-
Saturated sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Hexane
-
Ethyl acetate
-
Silica gel (100-200 mesh) for column chromatography
-
-
Procedure:
-
Dissolve 1,2,3,4-tetrahydroquinoline (1.0 eq.) in acetonitrile in a reaction vessel.
-
Cool the stirred solution to 0°C in an ice bath.
-
Add N-bromosuccinimide (0.95 eq.) portion-wise to the solution at 0°C. The additions should be spaced out, for instance, in four portions every 20 minutes.
-
After the final addition of NBS, continue stirring the reaction mixture at 0°C for an additional 3 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of 10% ethyl acetate in hexane. The product has an Rf value of approximately 0.55.
-
Upon completion of the reaction, dilute the organic layer with ether.
-
Wash the diluted organic layer sequentially with a saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (100-200 mesh) using 5% ethyl acetate in hexane as the eluent to yield this compound as a yellow oil.
-
Applications in Drug Development
Derivatives of the tetrahydroquinoline scaffold have demonstrated a wide range of biological activities, making them attractive targets for drug discovery.[7][8] The bromo-substituent on this compound serves as a versatile handle for introducing various functional groups through cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6] This allows for the synthesis of diverse libraries of compounds for screening against various therapeutic targets.
Notably, derivatives of this compound are explored in the following areas:
-
Neurological Disorders: The core structure is a key intermediate in the synthesis of compounds targeting neurological disorders.[7]
-
Anticancer Agents: Substituted quinolines and tetrahydroquinolines have been investigated as potential anticancer agents.[6] The ability to modify the 6-position allows for the fine-tuning of structure-activity relationships to enhance potency and selectivity against cancer cell lines.
Visualization of Synthetic Utility and Biological Relevance
The following diagram illustrates a conceptual workflow where this compound is used as a starting material in a Suzuki-Miyaura cross-coupling reaction to synthesize a more complex molecule. This derivative is hypothetically designed as a kinase inhibitor, a common strategy in cancer drug development. The diagram then shows the potential inhibitory action of this synthesized compound on a simplified signal transduction pathway.
Caption: Synthetic utility of this compound in generating a kinase inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]
- 3. This compound | 22190-35-8 [chemicalbook.com]
- 4. This compound | C9H10BrN | CID 4715029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
- 8. [PDF] Synthesis and Biological Activities of New 1,2,3,4- Tetrahydroquinoline Derivatives Using Imino Diels-Alder Reaction | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6-Bromo-1,2,3,4-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-Bromo-1,2,3,4-tetrahydroquinoline. This document details the chemical shift assignments, coupling constants, and the experimental protocols for acquiring high-quality NMR data, which are crucial for the structural elucidation and purity assessment of this compound in research and drug development.
Introduction
This compound is a substituted heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. The precise characterization of its molecular structure is essential for its use as a building block or a pharmacologically active agent. NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. This guide presents the ¹H and ¹³C NMR spectral data for this compound, facilitating its unambiguous identification.
Data Presentation
The ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. The data is based on spectra recorded in deuterated chloroform (CDCl₃).
Table 1: ¹H NMR Spectral Data of this compound
| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| H-5 | 6.99 | d | 2.0 |
| H-7 | 6.93 | dd | 8.2, 2.0 |
| H-8 | 6.43 | d | 8.2 |
| NH | 3.75 | br s | - |
| H-2 | 3.28 | t | 5.6 |
| H-4 | 2.74 | t | 6.4 |
| H-3 | 1.92 | m | - |
d: doublet, dd: doublet of doublets, t: triplet, m: multiplet, br s: broad singlet
Table 2: ¹³C NMR Spectral Data of this compound
| Carbon Assignment | Chemical Shift (δ) [ppm] |
| C-4a | 143.6 |
| C-8a | 129.5 |
| C-7 | 129.1 |
| C-5 | 126.8 |
| C-8 | 115.6 |
| C-6 | 111.9 |
| C-2 | 42.1 |
| C-4 | 26.9 |
| C-3 | 22.1 |
Experimental Protocols
The following section outlines the general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.
-
Capping: Securely cap the NMR tube.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.
-
Pulse Program: A standard one-pulse sequence.
-
Temperature: 298 K (25 °C).
-
Spectral Width: Approximately 12-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8 to 16 scans.
-
Referencing: The spectrum is referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm).
-
Pulse Program: A standard proton-decoupled pulse sequence.
-
Temperature: 298 K (25 °C).
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of the ¹³C isotope.
-
Referencing: The spectrum is referenced to the solvent peak of CDCl₃ (δ = 77.16 ppm).
Mandatory Visualizations
The following diagrams illustrate the molecular structure and the logical workflow for NMR analysis.
Mass Spectrometry Analysis of 6-Bromo-1,2,3,4-tetrahydroquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mass spectrometry data for 6-Bromo-1,2,3,4-tetrahydroquinoline, a heterocyclic compound of interest in medicinal chemistry and drug development. The following sections detail its mass spectral data, a representative experimental protocol for data acquisition, and an analysis of its fragmentation pattern.
Mass Spectrometry Data
The mass spectrum of this compound is characterized by a distinct isotopic pattern for the molecular ion due to the presence of the bromine atom. The two major isotopes of bromine, 79Br and 81Br, have a near 1:1 natural abundance, resulting in two molecular ion peaks of almost equal intensity, separated by 2 m/z units.
Quantitative Mass Spectral Data
The quantitative data obtained from the mass spectrum of this compound is summarized in the table below. The data includes the mass-to-charge ratio (m/z) of the key ions and their proposed identities.
| m/z | Proposed Ion | Notes |
| 213 | [M+2]+• | Molecular ion with 81Br isotope. |
| 211 | [M]+• | Molecular ion with 79Br isotope. |
| 132 | [M - Br]+ | Loss of a bromine radical. |
| 130 | [M - HBr - H]+ | Loss of hydrogen bromide followed by a hydrogen radical. |
Note: Relative intensities are not available from the provided search results.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C9H10BrN | PubChem |
| Molecular Weight | 212.09 g/mol | PubChem |
| Monoisotopic Mass | 210.99966 Da | PubChem |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The following is a representative protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI). This protocol is based on general procedures for similar compounds and may require optimization for specific instrumentation and analytical goals.
Sample Preparation
-
Dissolution: Accurately weigh a small amount of this compound and dissolve it in a suitable volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.
-
Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A standard GC system equipped with a split/splitless injector.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Data Analysis and Visualization
General Experimental Workflow
The general workflow for the GC-MS analysis of this compound is depicted in the following diagram.
Navigating the Solubility Landscape of 6-Bromo-1,2,3,4-tetrahydroquinoline: A Technical Guide
For Immediate Release: This technical guide offers a comprehensive overview of the solubility characteristics of 6-Bromo-1,2,3,4-tetrahydroquinoline, a key intermediate in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, providing essential information on its behavior in common organic solvents, detailed experimental protocols for solubility determination, and a logical workflow for solubility assessment.
Introduction
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₀BrN |
| Molecular Weight | 212.09 g/mol |
| CAS Number | 22190-35-8 |
| Appearance | Yellow Oil or Solid |
| Boiling Point | Not available |
| Melting Point | Not available |
| Density | Not available |
Solubility Profile
Currently, there is a lack of publicly available quantitative solubility data for this compound in common organic solvents. However, qualitative solubility information for a related compound, 6-Bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroquinoline, indicates its solubility in a range of common organic solvents.[1] This information, summarized in Table 2, can serve as a preliminary guide for solvent selection. The polarity of the tetrahydroquinoline ring system suggests that it will exhibit some solubility in polar organic solvents.
Table 2: Qualitative Solubility of 6-Bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroquinoline in Common Organic Solvents
| Solvent | Qualitative Solubility |
| Ethanol | Soluble[1] |
| Acetone | Soluble[1] |
| Esters (e.g., Ethyl Acetate) | Soluble[1] |
Experimental Protocols for Solubility Determination
To obtain precise and reproducible solubility data for this compound, standardized experimental protocols are crucial. The following methodologies are recommended for determining its equilibrium solubility.
Qualitative Solubility Assessment
A preliminary qualitative assessment is a rapid method to screen the solubility of the compound in a variety of solvents.
Objective: To quickly estimate the approximate solubility of this compound in a range of solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, tetrahydrofuran, toluene, hexane)
-
Small test tubes or vials
-
Vortex mixer
Procedure:
-
Add approximately 1-2 mg of this compound to a small test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved solid particles.
-
Record the observation as "freely soluble," "sparingly soluble," or "insoluble."
Quantitative Solubility Determination: Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or wrist-action shaker in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Calibrated analytical instrumentation (e.g., HPLC-UV, GC-MS, or UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials and place them in a shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
To further separate the solid and liquid phases, centrifuge the samples.
-
Carefully withdraw a clear aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining particulate matter.
-
Dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a pre-validated analytical method.
-
The solubility is calculated from the measured concentration and is typically expressed in units such as mg/mL, g/L, or mol/L.
Logical Workflow for Solubility Assessment
The following diagram illustrates a systematic workflow for the comprehensive assessment of a compound's solubility profile.
References
The Versatile Scaffold: A Technical Guide to 6-Bromo-1,2,3,4-tetrahydroquinoline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroquinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom at the 6-position creates 6-bromo-1,2,3,4-tetrahydroquinoline, a versatile building block that has been extensively utilized in the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological activities, and therapeutic potential of this important scaffold and its derivatives, with a focus on their applications in oncology and neurology.
Synthesis of the Core Scaffold
The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the direct bromination of 1,2,3,4-tetrahydroquinoline.
Experimental Protocol: Synthesis of this compound
Materials:
-
1,2,3,4-tetrahydroquinoline
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Dissolve 1,2,3,4-tetrahydroquinoline (1 equivalent) in dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) (1 equivalent) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
Applications in Anticancer Drug Discovery
The this compound scaffold has been extensively explored for the development of potent anticancer agents. Derivatives have shown significant activity against a range of cancer cell lines, often through the inhibition of key signaling pathways involved in cell proliferation and survival.
Quantitative Data: Anticancer Activity of Tetrahydroquinoline Derivatives
| Compound ID | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 10e | A549 (Lung) | MTT | 0.033 ± 0.003 | [1] |
| 10d | A549 (Lung) | MTT | 0.062 ± 0.01 | [1] |
| 10h | MCF-7 (Breast) | MTT | 0.087 ± 0.007 | [1] |
| 10d | MCF-7 (Breast) | MTT | 0.58 ± 0.11 | [1] |
| 10d | MDA-MB-231 (Breast) | MTT | 1.003 ± 0.008 | [1] |
| Compound 15 | MCF-7 (Breast) | SRB | 15.16 | [2] |
| Compound 15 | HepG-2 (Liver) | SRB | 18.74 | [2] |
| Compound 15 | A549 (Lung) | SRB | 18.68 | [2] |
| Compound 10 | MCF-7 (Breast) | SRB | 9.00 | [2] |
| Compound 13 | HepG-2 (Liver) | SRB | 25.32 | [2] |
| Compound 16 | A549 (Lung) | SRB | 21.43 | [2] |
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is a widely used method for determining cytotoxicity and cell proliferation.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
1% Acetic acid solution
-
10 mM Tris base solution
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with deionized water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
PI3K/Akt/mTOR Signaling Pathway Inhibition
Several studies have suggested that tetrahydroquinoline derivatives can exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Inhibition of key kinases in this pathway, such as PI3K, Akt, and mTOR, can lead to the induction of apoptosis and suppression of tumor growth.
Applications in Neurological Disorders
Derivatives of this compound have also shown promise in the treatment of neurological disorders, particularly those involving cholinergic and monoaminergic systems. These compounds have been investigated as inhibitors of acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B), enzymes that play critical roles in the progression of diseases like Alzheimer's and Parkinson's.
Quantitative Data: Neurological Activity of Tetrahydroisoquinoline Derivatives
Note: Data for this compound derivatives are limited in the provided search results. The table below includes data for related tetrahydroisoquinoline analogs to illustrate the potential of this scaffold class.
| Compound Type | Target | Inhibition | Ki (µM) | IC50 (µM) | Reference |
| Tetrahydroisoquinolines | MAO-A | Competitive | 2 - 77 | - | [3] |
| 1,2,3,4-Tetrahydroisoquinoline | MAO-B | - | 15 | - | [3] |
| 2-Methyl-THIQ | MAO-B | - | 1 | - | [3] |
| 3,4-Dihydroisoquinolines | MAO-B | - | 15 - 76 | - | [3] |
| 6-Bromotryptamine A | AChE | - | - | 73.73 | [4] |
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity and screening for its inhibitors.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well plates
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.
-
Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE solution to each well and incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Add the ATCI substrate to each well to start the reaction.
-
Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value.
Conclusion
The this compound scaffold is a valuable and versatile platform in medicinal chemistry. Its amenability to a wide range of chemical modifications has led to the discovery of potent lead compounds for the treatment of cancer and neurological disorders. The data and protocols presented in this guide highlight the significant potential of this scaffold and provide a foundation for further research and development in these critical therapeutic areas. Future work will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to translate their in vitro potency into in vivo efficacy and clinical success.
References
- 1. 2D-SAR and 3D-QSAR analyses for acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of acetylcholinesterase activity and β-amyloid oligomer formation by 6-bromotryptamine A, a multi-target anti-Alzheimer's molecule - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electrophilic Bromination of 1,2,3,4-Tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The electrophilic bromination of 1,2,3,4-tetrahydroquinoline is a fundamental reaction in organic synthesis, providing key intermediates for the development of novel pharmaceuticals and functional materials. This technical guide delineates the core mechanistic principles of this transformation, explores the factors governing its regioselectivity, and provides detailed experimental protocols for the synthesis of various brominated tetrahydroquinoline derivatives. A recurring challenge in this reaction is the propensity of the tetrahydroquinoline scaffold to undergo oxidation to the aromatic quinoline system, particularly when employing N-bromosuccinimide (NBS) as the brominating agent. Strategies to mitigate this side reaction, such as N-protection, are also discussed. This document serves as a comprehensive resource for researchers aiming to leverage the electrophilic bromination of 1,2,3,4-tetrahydroquinoline in their synthetic endeavors.
Core Mechanism
The electrophilic bromination of 1,2,3,4-tetrahydroquinoline proceeds primarily via an electrophilic aromatic substitution (SEAr) mechanism on the electron-rich benzene ring. The secondary amine in the heterocyclic ring is a potent activating group, directing electrophilic attack to the ortho and para positions.
Electrophilic Aromatic Substitution
The lone pair of electrons on the nitrogen atom enhances the electron density of the aromatic ring, particularly at the C-6 (para) and C-8 (ortho) positions. The reaction is initiated by the attack of an electrophilic bromine species (e.g., Br⁺ from Br₂ or NBS) on the aromatic ring, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. Subsequent deprotonation by a weak base regenerates the aromaticity of the ring, yielding the brominated product. Due to steric hindrance from the heterocyclic ring, the C-6 position is generally the favored site of substitution.
The Dual Role of N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is a commonly employed reagent for the bromination of 1,2,3,4-tetrahydroquinoline. It is important to recognize that NBS can function not only as a source of electrophilic bromine but also as an oxidant.[1] This dual reactivity can lead to the dehydrogenation of the tetrahydroquinoline ring to form the corresponding aromatic quinoline.[2] The mechanism of dehydrogenation is proposed to occur via a radical pathway.[3][4]
Furthermore, under certain conditions, particularly with an excess of NBS, bromination can also occur at the C-3 position of the heterocyclic ring, which is also suggestive of a radical-mediated process.[4]
Regioselectivity
The regioselectivity of the electrophilic bromination of 1,2,3,4-tetrahydroquinoline is influenced by several factors, including the choice of brominating agent, the solvent, and the presence or absence of a protecting group on the nitrogen atom.
-
Unprotected Tetrahydroquinoline: Direct bromination of 1,2,3,4-tetrahydroquinoline typically yields a mixture of products. The primary substitution occurs at the C-6 position, followed by the C-8 position to give 6,8-dibromo-1,2,3,4-tetrahydroquinoline.[5]
-
Influence of Solvent: The choice of solvent can influence the outcome of the reaction. For instance, the bromination of 2-phenyl-1,2,3,4-tetrahydroquinoline with bromine in acetic acid leads to the formation of the 6,8-dibromo derivative while preserving the tetrahydroquinoline ring.[5] In contrast, using chloroform as a solvent can promote oxidation to the quinoline.[5]
-
N-Protection for Selective Monobromination: To achieve selective monobromination at the C-6 position and prevent oxidation, the nitrogen atom can be protected with an electron-withdrawing group.[1] Commonly used protecting groups include acetyl (Ac), tert-butyloxycarbonyl (Boc), and chloroacetyl.[1] These groups reduce the electron-donating ability of the nitrogen atom, thereby deactivating the ring towards further substitution and oxidation. N-substituted 2-phenyl-1,2,3,4-tetrahydroquinoline, for example, is selectively brominated at the C-6 position.[5]
Quantitative Data
The following table summarizes representative yields for the bromination of 1,2,3,4-tetrahydroquinoline and its derivatives under various conditions.
| Substrate | Brominating Agent (Equivalents) | Solvent | Product(s) | Yield (%) | Reference |
| 1,2,3,4-Tetrahydroquinoline | NBS (5.0) | CHCl₃ | 3,6,8-Tribromoquinoline | 78 | [4] |
| 2-Phenyl-1,2,3,4-tetrahydroquinoline | Br₂ | Acetic Acid | 6,8-Dibromo-2-phenyl-1,2,3,4-tetrahydroquinoline | Not specified | [5] |
| N-Chloroacetyl-2-phenyl-1,2,3,4-tetrahydroquinoline | Br₂ | Chloroform | 6-Bromo-N-chloroacetyl-2-phenyl-1,2,3,4-tetrahydroquinoline | 61 | [5] |
| 4-Phenyl-1,2,3,4-tetrahydroquinoline | NBS (5.0) | CHCl₃ | 3,6,8-Tribromo-4-phenylquinoline | 80 | [2] |
| 6-Bromo-4-phenyl-1,2,3,4-tetrahydroquinoline | NBS (5.0) | CHCl₃ | 3,8-Dibromo-4-phenylquinoline | Not specified | [2] |
| Unsubstituted 1,2,3,4-tetrahydroquinoline | NBS (5.0) | CHCl₃ | 3,6,8-Tribromoquinoline | 78 | [4] |
Experimental Protocols
Protocol for the Synthesis of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline
This protocol is adapted from the bromination of 2-phenyl-1,2,3,4-tetrahydroquinoline in acetic acid, which favors the preservation of the tetrahydroquinoline ring.[5]
-
Dissolution: Dissolve 1,2,3,4-tetrahydroquinoline (1.0 eq) in glacial acetic acid.
-
Bromination: Cool the solution in an ice bath and add a solution of bromine (2.2 eq) in glacial acetic acid dropwise with stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the starting material is consumed, pour the reaction mixture into ice water and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol for the Synthesis of 6-Bromo-N-acetyl-1,2,3,4-tetrahydroquinoline (N-Protection Strategy)
This protocol involves an initial N-acetylation step to prevent oxidation and achieve selective monobromination.
Step 1: N-Acetylation
-
Dissolution: Dissolve 1,2,3,4-tetrahydroquinoline (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Acylation: Add acetic anhydride (1.2 eq) and a base such as triethylamine (1.5 eq) or pyridine.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield N-acetyl-1,2,3,4-tetrahydroquinoline.
Step 2: Bromination
-
Dissolution: Dissolve N-acetyl-1,2,3,4-tetrahydroquinoline (1.0 eq) in a suitable solvent like chloroform or carbon tetrachloride.
-
Bromination: Add N-bromosuccinimide (1.1 eq) in portions at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Work-up: Upon completion, wash the reaction mixture with a saturated solution of sodium thiosulfate and then with water.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography.
Visualizations
Caption: Mechanism of Electrophilic Aromatic Bromination.
Caption: Reaction Pathways with NBS.
Caption: Workflow for Selective Monobromination.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with 6-Bromo-1,2,3,4-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The functionalization of this core structure is crucial for the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of diverse libraries of 6-aryl-1,2,3,4-tetrahydroquinolines. These derivatives are of significant interest for screening in drug discovery programs, particularly in oncology, due to their potential to modulate key signaling pathways.
This document provides a detailed protocol for the Suzuki-Miyaura coupling of 6-Bromo-1,2,3,4-tetrahydroquinoline with various arylboronic acids, a summary of representative reaction data, and an overview of the relevant biological context.
Biological Significance and Signaling Pathways
Derivatives of the tetrahydroquinoline core have been identified as potent modulators of critical cellular signaling pathways implicated in cancer progression. For instance, certain tetrahydroquinoline and tetrahydroisoquinoline derivatives have been shown to target the NF-κB and PI3K/AKT/mTOR signaling pathways, which are often dysregulated in cancer, leading to increased cell proliferation and survival.[1][2] Furthermore, N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives have been discovered as a novel class of tubulin polymerization inhibitors that target the colchicine binding site, demonstrating potent cytotoxic effects against various human tumor cell lines.[3] The synthesis of a diverse library of 6-aryl-1,2,3,4-tetrahydroquinolines via Suzuki-Miyaura coupling provides a direct route to novel compounds for screening and development as potential anticancer therapeutics.
Below is a simplified representation of a signaling pathway that can be influenced by tetrahydroquinoline derivatives.
Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by tetrahydroquinoline derivatives.
Suzuki-Miyaura Coupling: Reaction Scheme and Data
The Suzuki-Miyaura coupling of this compound with an arylboronic acid is a palladium-catalyzed cross-coupling reaction that yields the corresponding 6-aryl-1,2,3,4-tetrahydroquinoline.
General Reaction Scheme:
(A generic image placeholder for the reaction scheme)
The following table summarizes representative Suzuki-Miyaura coupling reactions of this compound with various arylboronic acids. The reaction conditions and yields are based on typical outcomes for similar couplings.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 78 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 10 | 82 |
| 3 | 4-Fluorophenylboronic acid | Pd(OAc)₂/SPhos (1) | K₃PO₄ | Toluene/H₂O | 100 | 8 | 75 |
| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | DMF/H₂O | 90 | 12 | 68 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | PdCl₂(dppf) (2) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 16 | 71 |
Experimental Protocol
This protocol provides a detailed, step-by-step procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)]) (2-5 mol%)
-
Base (e.g., Potassium carbonate [K₂CO₃], Cesium carbonate [Cs₂CO₃], or Sodium carbonate [Na₂CO₃]) (2.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or Dimethylformamide [DMF])
-
Degassed deionized water
-
Inert gas (Nitrogen or Argon)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
-
Inert Atmosphere:
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment. This is critical to prevent the deactivation of the palladium catalyst.
-
-
Solvent and Catalyst Addition:
-
Under a positive pressure of the inert gas, add the anhydrous organic solvent (e.g., 1,4-dioxane) and degassed deionized water (typically in a 4:1 to 5:1 ratio) via syringe. The solvent mixture should be thoroughly degassed prior to use by bubbling with the inert gas for at least 20 minutes.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
-
Reaction Execution:
-
Place the sealed flask in a preheated oil bath or heating mantle and stir the mixture vigorously. The reaction temperature typically ranges from 80 °C to 100 °C.
-
Allow the reaction to proceed for 8-24 hours.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (this compound) is consumed.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with water and then with brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 6-aryl-1,2,3,4-tetrahydroquinoline product.
-
-
Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling protocol described above.
Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.
References
- 1. Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromo-1,2,3,4-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Buchwald-Hartwig amination of 6-Bromo-1,2,3,4-tetrahydroquinoline. This palladium-catalyzed cross-coupling reaction is a powerful tool for the synthesis of N-substituted 6-amino-1,2,3,4-tetrahydroquinoline scaffolds, which are key components in many biologically active molecules and pharmaceutical candidates.
The Buchwald-Hartwig amination has become a cornerstone for the formation of carbon-nitrogen (C-N) bonds, offering a versatile and efficient route to synthesize arylamines.[1][2] Its broad substrate scope and tolerance of various functional groups make it an invaluable tool in drug discovery and development.[1]
Reaction Principle and Catalytic Cycle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide, in this case, this compound, and an amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to involve three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, coordination of the amine and subsequent deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylated amine product and regenerate the active Pd(0) catalyst.[1][2] Bulky, electron-rich phosphine ligands are crucial for promoting both the oxidative addition and reductive elimination steps of the catalytic cycle.[1]
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 6-Bromo-1,2,3,4-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds.[1][2][3] The tetrahydroquinoline moiety, in particular, offers a three-dimensional structure that can be exploited for specific interactions within the ATP-binding site of kinases. The presence of a bromine atom at the 6-position of the 1,2,3,4-tetrahydroquinoline scaffold provides a versatile handle for a variety of cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for screening as kinase inhibitors.[4] This document provides detailed protocols for the synthesis of potential kinase inhibitors starting from 6-Bromo-1,2,3,4-tetrahydroquinoline, along with methods for their biological evaluation and data presentation.
Key Synthetic Strategies
The synthetic utility of this compound lies in its amenability to functionalization at the 6-position. The bromo group serves as a key reactive site for introducing a wide range of aryl, heteroaryl, and amino substituents via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental to building the molecular complexity required for potent and selective kinase inhibition.
Experimental Protocols
The following protocols are representative examples of Suzuki-Miyaura and Buchwald-Hartwig reactions performed on this compound.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 6-Aryl-1,2,3,4-tetrahydroquinoline Derivatives
This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl2·CH2Cl2 (0.05 mmol), and K2CO3 (2.0 mmol).
-
Evacuate and backfill the vial with nitrogen gas three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) to the vial.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 6-aryl-1,2,3,4-tetrahydroquinoline derivative.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 6-(Arylamino)-1,2,3,4-tetrahydroquinoline Derivatives
This protocol details a standard procedure for the palladium-catalyzed amination of this compound with an aniline derivative.
Materials:
-
This compound
-
Aniline derivative (e.g., 3-chloroaniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the aniline derivative (1.2 mmol), Pd2(dba)3 (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).[5]
-
Evacuate and backfill the flask with argon gas three times.[5]
-
Add anhydrous toluene (10 mL) to the flask.[5]
-
Heat the reaction mixture to 110 °C and stir for 16 hours.[5]
-
After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite.[5]
-
Wash the filtrate with water (15 mL) and brine (15 mL).[5]
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 6-(arylamino)-1,2,3,4-tetrahydroquinoline derivative.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and biological activity of a hypothetical series of kinase inhibitors derived from this compound.
Table 1: Synthesis of 6-Substituted 1,2,3,4-tetrahydroquinoline Derivatives
| Compound | R Group | Coupling Reaction | Yield (%) |
| 1a | 4-Methoxyphenyl | Suzuki-Miyaura | 88 |
| 1b | 3-Pyridyl | Suzuki-Miyaura | 81 |
| 2a | 3-Chloroanilino | Buchwald-Hartwig | 75 |
| 2b | Morpholino | Buchwald-Hartwig | 68 |
Table 2: In Vitro Kinase Inhibitory Activity (IC50 Values)
| Compound | Target Kinase | IC50 (nM) |
| 1a | EGFR | 120 |
| 1b | VEGFR2 | 85 |
| 2a | c-Met | 35 |
| 2b | PI3Kα | 190 |
Signaling Pathway
Many kinase inhibitors derived from quinoline scaffolds target receptor tyrosine kinases (RTKs) involved in cancer cell proliferation and survival. A common pathway affected is the RAS-RAF-MEK-ERK signaling cascade, which is frequently dysregulated in various cancers. The diagram below illustrates this pathway and a potential point of inhibition by a 6-substituted-1,2,3,4-tetrahydroquinoline derivative.[5]
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The protocols and data presented herein provide a framework for the development of new therapeutic agents targeting a range of kinases implicated in diseases such as cancer. Further optimization of the synthesized compounds through iterative medicinal chemistry efforts can lead to the discovery of potent and selective clinical candidates.
References
The Pivotal Role of 6-Bromo-1,2,3,4-tetrahydroquinoline in the Synthesis of Next-Generation Agrochemicals
FOR IMMEDIATE RELEASE
[City, State] – [Date] – 6-Bromo-1,2,3,4-tetrahydroquinoline is emerging as a critical building block in the development of novel agrochemicals, particularly fungicides. Its unique structural features provide a versatile scaffold for the synthesis of compounds with significant biological activity against a range of plant pathogens. This application note details the use of this compound in the synthesis of two promising classes of fungicides: laccase inhibitors and tubulin polymerization inhibitors, providing detailed experimental protocols and efficacy data for researchers and drug development professionals in the agrochemical sector.
The tetrahydroquinoline moiety is a recognized pharmacophore in medicinal chemistry, and its derivatives have demonstrated a wide array of biological activities. In the context of agrochemicals, the introduction of a bromine atom at the 6-position of the 1,2,3,4-tetrahydroquinoline core offers a reactive handle for a variety of chemical transformations, enabling the creation of diverse libraries of potential fungicidal compounds.
Application in the Synthesis of Laccase Inhibitor Fungicides
Laccase, a multi-copper containing oxidase, is a novel and promising target for the development of fungicides.[1] Inhibiting this enzyme disrupts fungal growth and development. Derivatives of 1,2,3,4-tetrahydroquinoline, such as sulfonyl hydrazides and pyrazoles, have shown potent laccase inhibitory activity and broad-spectrum fungicidal effects.[2]
A series of novel sulfonyl hydrazide derivatives incorporating the 1,2,3,4-tetrahydroquinoline scaffold have been synthesized and evaluated for their antifungal properties.[2] These compounds have demonstrated significant activity against various plant pathogenic fungi.
Quantitative Data: Fungicidal Activity of Tetrahydroquinoline-based Laccase Inhibitors
| Compound Class | Target Fungi | EC50 (µg/mL) | Reference |
| Tetrahydroquinoline Sulfonyl Hydrazides | Valsa mali | 2.78 | [1] |
| Sclerotinia sclerotiorum | 3.32 | [1] | |
| Pyrazole Derivatives with Tetrahydroquinoline | Gaeumannomyces graminis var. tritici | >90% inhibition at 50 µg/mL | [3] |
Application in the Synthesis of Tubulin Polymerization Inhibitor Fungicides
Another important class of fungicides derived from the quinoline scaffold are the quinolin-6-yloxyacetamides. These compounds act by inhibiting fungal tubulin polymerization, a crucial process for cell division and growth.[4] While the direct synthesis from this compound is not explicitly detailed in the available literature, a plausible synthetic pathway can be proposed. This involves the dehydrogenation of the tetrahydroquinoline to the corresponding quinoline, followed by the conversion of the bromo group to a hydroxyl group, which then serves as a key intermediate for the synthesis of quinolin-6-yloxyacetamides.
Quantitative Data: Fungicidal Activity of Quinolin-6-yloxyacetamides
| Target Pathogen | Disease | Activity Level | Reference |
| Phytophthora infestans | Potato and tomato late blight | High | [4] |
| Mycosphaerella graminicola | Wheat leaf blotch | High | [4] |
| Uncinula necator | Grape powdery mildew | High | [4] |
Experimental Protocols
Protocol 1: Proposed Synthesis of 1,2,3,4-Tetrahydroquinoline-6-sulfonyl Hydrazide Derivatives (Laccase Inhibitors)
This protocol is a proposed synthetic route based on the synthesis of related sulfonyl hydrazide derivatives.
Step 1: Synthesis of 1,2,3,4-Tetrahydroquinoline-6-sulfonyl chloride
-
To a stirred solution of this compound (1.0 eq) in a suitable solvent such as chloroform, add chlorosulfonic acid (3.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture carefully onto crushed ice.
-
The precipitate formed is filtered, washed with cold water, and dried to yield 1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride.
Step 2: Synthesis of 1,2,3,4-Tetrahydroquinoline-6-sulfonyl hydrazide
-
Dissolve the 1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride (1.0 eq) in a suitable solvent like ethanol.
-
Add hydrazine hydrate (2.0 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture for 2-3 hours.
-
The resulting solid is filtered, washed with ethanol, and dried to obtain the desired sulfonyl hydrazide.
Step 3: Synthesis of N'-substituted-1,2,3,4-tetrahydroquinoline-6-sulfonohydrazide Derivatives
-
A mixture of 1,2,3,4-tetrahydroquinoline-6-sulfonyl hydrazide (1.0 eq) and a substituted aldehyde or ketone (1.1 eq) in ethanol is refluxed for 4-8 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized to afford the final product.
Protocol 2: Proposed Synthesis of Quinolin-6-yloxyacetamide Derivatives (Tubulin Polymerization Inhibitors)
This protocol outlines a proposed pathway from this compound to quinolin-6-yloxyacetamides.
Step 1: Dehydrogenation of this compound to 6-Bromoquinoline
-
A mixture of this compound (1.0 eq) and a suitable dehydrogenating agent (e.g., 10% Pd/C) in a high-boiling solvent (e.g., xylene) is refluxed for 12-24 hours.
-
The reaction is monitored by GC-MS or TLC.
-
After completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield 6-bromoquinoline.
Step 2: Conversion of 6-Bromoquinoline to 6-Hydroxyquinoline
-
A mixture of 6-bromoquinoline (1.0 eq), a copper(I) catalyst (e.g., CuI), a ligand (e.g., L-proline), and a base (e.g., K2CO3) in a suitable solvent (e.g., DMSO) is heated with a source of hydroxide (e.g., NaOH or KOH) under an inert atmosphere.
-
The reaction is stirred at high temperature (e.g., 100-150 °C) for 12-24 hours.
-
After cooling, the reaction mixture is diluted with water and neutralized with acid.
-
The product is extracted with an organic solvent, and the organic layer is dried and concentrated to give 6-hydroxyquinoline.
Step 3: Synthesis of Ethyl 2-((quinoline-6-yl)oxy)acetate
-
To a solution of 6-hydroxyquinoline (1.0 eq) in a solvent like acetone or DMF, add a base such as potassium carbonate (1.5 eq).
-
Stir the mixture for 30 minutes at room temperature.
-
Add ethyl bromoacetate (1.2 eq) dropwise and heat the reaction mixture to reflux for 4-6 hours.
-
After completion of the reaction, the solvent is evaporated, and the residue is partitioned between water and an organic solvent.
-
The organic layer is washed, dried, and concentrated to give the ester product.
Step 4: Synthesis of Quinolin-6-yloxyacetamide
-
The ethyl 2-((quinoline-6-yl)oxy)acetate (1.0 eq) is dissolved in a suitable solvent (e.g., methanol).
-
A solution of the desired amine (e.g., ammonia, or a primary/secondary amine) is added, and the mixture is stirred at room temperature or heated as required.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the solvent is removed, and the crude product is purified by recrystallization or column chromatography to yield the final quinolin-6-yloxyacetamide.
References
Application Notes and Protocols for the Preparation of Novel Heterocyclic Compounds from 6-Bromo-1,2,3,4-tetrahydroquinoline
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Bromo-1,2,3,4-tetrahydroquinoline is a versatile starting material for the synthesis of a wide array of novel heterocyclic compounds. Its unique structure, featuring a reactive bromine atom on the benzene ring and a saturated heterocyclic amine, allows for diverse chemical transformations. This document provides detailed protocols for the synthesis of three distinct classes of fused heterocyclic compounds derived from this compound: triazolo[4,5-f]tetrahydroquinolines, pyrazolo[4,3-f]tetrahydroquinolines, and pyrano[3,2-f]tetrahydroquinolines. These fused systems are of significant interest in medicinal chemistry due to their potential as scaffolds for the development of new therapeutic agents.
The synthetic strategies outlined below utilize modern catalytic methods, including the Buchwald-Hartwig amination, to construct key intermediates, followed by intramolecular cyclization reactions to build the desired heterocyclic rings.
Protocol 1: Synthesis of a Novel Triazolo[4,5-f]tetrahydroquinoline Derivative
This protocol describes a two-step synthesis of a triazolo-fused tetrahydroquinoline. The first step involves a Buchwald-Hartwig amination to introduce a hydrazine moiety, which is then cyclized in the second step to form the triazole ring.
Experimental Protocol
Step 1: Synthesis of 6-Hydrazinyl-1,2,3,4-tetrahydroquinoline
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), Josiphos SL-J009-1 (4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv.).
-
Add anhydrous, degassed toluene via syringe.
-
Add hydrazine hydrate (1.2 equiv.) dropwise to the stirred mixture at room temperature.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-hydrazinyl-1,2,3,4-tetrahydroquinoline.
Step 2: Synthesis of 1,2,3,7,8,9-Hexahydro-6H-[1][2][3]triazolo[4,5-f]quinoline
-
Dissolve 6-hydrazinyl-1,2,3,4-tetrahydroquinoline (1.0 equiv.) in formic acid.
-
Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield the final triazolo-fused tetrahydroquinoline.
Data Presentation
| Step | Product | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 6-Hydrazinyl-1,2,3,4-tetrahydroquinoline | Pd₂(dba)₃ / Josiphos | Toluene | 100 | 12-18 | 75-85 |
| 2 | 1,2,3,7,8,9-Hexahydro-6H-[1][2][3]triazolo[4,5-f]quinoline | Formic Acid | Formic Acid | 100-110 | 4-6 | 80-90 |
Workflow Diagram
Protocol 2: Synthesis of a Novel Pyrazolo[4,3-f]tetrahydroquinoline Derivative
This protocol outlines the synthesis of a pyrazolo-fused tetrahydroquinoline via a preliminary Buchwald-Hartwig amination to form an N-arylated intermediate, followed by an intramolecular cyclization.
Experimental Protocol
Step 1: N-Arylation of this compound
-
In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), 2-hydrazinopyridine (1.1 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%), XPhos (5 mol%), and cesium carbonate (Cs₂CO₃, 2.0 equiv.) to an oven-dried Schlenk tube.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C for 18-24 hours.
-
Monitor the reaction by LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain 6-(2-pyridinylhydrazinyl)-1,2,3,4-tetrahydroquinoline.
Step 2: Intramolecular Cyclization to form Pyrazolo[4,3-f]tetrahydroquinoline
-
Dissolve the product from Step 1 (1.0 equiv.) in a mixture of acetic acid and ethanol (1:1).
-
Heat the solution to reflux for 8-12 hours.
-
Monitor the formation of the pyrazolo[4,3-f]tetrahydroquinoline derivative by TLC.
-
After completion, cool the reaction mixture and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography to yield the desired pyrazolo-fused tetrahydroquinoline.
Data Presentation
| Step | Product | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 6-(2-Pyridinylhydrazinyl)-1,2,3,4-tetrahydroquinoline | Pd₂(dba)₃ / XPhos | 1,4-Dioxane | 110 | 18-24 | 70-80 |
| 2 | Pyrazolo[4,3-f]tetrahydroquinoline derivative | Acetic Acid | Acetic Acid/Ethanol | Reflux | 8-12 | 65-75 |
Workflow Diagram
Protocol 3: Synthesis of a Novel Pyrano[3,2-f]tetrahydroquinoline Derivative
This protocol details a multi-step synthesis of a pyrano-fused tetrahydroquinoline, which involves the initial conversion of the bromo-substituent to a hydroxyl group, followed by a Pechmann condensation to construct the pyranone ring.
Experimental Protocol
Step 1: Synthesis of 1,2,3,4-Tetrahydroquinolin-6-ol
-
To a solution of this compound (1.0 equiv.) in a mixture of tert-butanol and water (4:1) add copper(I) iodide (10 mol%), L-proline (20 mol%), and potassium hydroxide (2.5 equiv.).
-
Heat the mixture to reflux for 24-36 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture and acidify with 1M HCl.
-
Extract the aqueous layer with ethyl acetate to remove any unreacted starting material.
-
Neutralize the aqueous layer with saturated sodium bicarbonate solution and extract the product with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to give 1,2,3,4-tetrahydroquinolin-6-ol, which can be used in the next step without further purification.
Step 2: Synthesis of 8,9-Dihydro-7H-pyrano[3,2-f]quinolin-10(6H)-one
-
To a mixture of 1,2,3,4-tetrahydroquinolin-6-ol (1.0 equiv.) and ethyl acetoacetate (1.2 equiv.), add concentrated sulfuric acid dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure pyrano-fused tetrahydroquinoline.
Data Presentation
| Step | Product | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1,2,3,4-Tetrahydroquinolin-6-ol | CuI / L-proline | t-BuOH/H₂O | Reflux | 24-36 | 60-70 |
| 2 | 8,9-Dihydro-7H-pyrano[3,2-f]quinolin-10(6H)-one | H₂SO₄ | None | 0 - RT | 12-16 | 70-80 |
Workflow Diagram
References
Scale-Up Synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoline for Preclinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and scalable protocols for the synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoline, a key intermediate in the development of various pharmaceutical compounds. Two distinct and scalable synthetic routes are presented: a direct bromination of 1,2,3,4-tetrahydroquinoline and a multi-step synthesis commencing from 4-bromoaniline. These methods are designed to be robust and reproducible, yielding high-purity material suitable for preclinical research. This guide includes comprehensive experimental procedures, safety protocols, purification techniques, and analytical methods for quality control. All quantitative data is summarized for comparative analysis, and process workflows are visualized to ensure clarity and ease of execution.
Introduction
This compound is a crucial building block in medicinal chemistry, forming the core structure of numerous compounds with diverse biological activities. The availability of a reliable and scalable synthesis is paramount for advancing drug discovery programs from the laboratory to preclinical evaluation. This application note details two vetted synthetic strategies to produce multi-gram to kilogram quantities of this intermediate, addressing the need for a consistent and well-characterized supply for preclinical studies.
Method 1: Direct Bromination of 1,2,3,4-tetrahydroquinoline
This method offers a direct and efficient approach to this compound through the electrophilic bromination of the readily available starting material, 1,2,3,4-tetrahydroquinoline, using N-bromosuccinimide (NBS).
Experimental Protocol
Materials:
-
1,2,3,4-tetrahydroquinoline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel (for chromatography)
-
Hexane
-
Ethyl acetate
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Cooling circulator
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: In a jacketed glass reactor, dissolve 1,2,3,4-tetrahydroquinoline (1.0 eq.) in acetonitrile. Cool the solution to 0°C using a cooling circulator.
-
Addition of NBS: Slowly add N-bromosuccinimide (0.95-1.05 eq.) portion-wise to the stirred solution, maintaining the internal temperature at 0-5°C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, dilute the mixture with diethyl ether. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound as an oil. For larger scales, crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) should be explored to facilitate purification.
Data Presentation
| Parameter | Value |
| Starting Material | 1,2,3,4-tetrahydroquinoline |
| Reagent | N-Bromosuccinimide (NBS) |
| Solvent | Acetonitrile |
| Reaction Temp. | 0-5°C |
| Typical Yield | 60-75% |
| Purity (Post-Chr.) | >95% (by HPLC) |
| Scale | Gram to Multi-hundred Gram |
Safety Considerations
-
N-Bromosuccinimide (NBS) is a corrosive solid and a strong oxidizing agent. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.
-
The reaction is exothermic. Controlled addition of NBS and efficient cooling are crucial, especially on a larger scale.
-
Acetonitrile is flammable and toxic. Work in a well-ventilated fume hood.
Workflow Diagram
Workflow for Direct Bromination
Method 2: Synthesis from 4-Bromoaniline via Skraup-Doebner-von Miller Reaction and Hydrogenation
This multi-step approach involves the construction of the quinoline ring system from 4-bromoaniline, followed by the reduction of the aromatic ring to the desired tetrahydroquinoline.
Step 2a: Synthesis of 6-Bromoquinoline (Skraup-Doebner-von Miller Reaction)
Materials:
-
4-Bromoaniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
An oxidizing agent (e.g., arsenic pentoxide or a milder alternative)
-
Sodium hydroxide solution
-
Toluene or other suitable extraction solvent
Equipment:
-
Heavy-walled reaction vessel with a robust overhead stirrer and reflux condenser
-
Heating mantle
-
Apparatus for steam distillation (for larger scales)
Procedure:
-
Reaction Setup: Carefully charge the reaction vessel with 4-bromoaniline and concentrated sulfuric acid.
-
Addition of Reagents: Heat the mixture and add the oxidizing agent. Slowly add glycerol to the hot, stirred mixture. The reaction is highly exothermic and requires careful control.
-
Reaction: Heat the reaction mixture under reflux until the reaction is complete (monitor by TLC/HPLC).
-
Work-up: Cool the reaction mixture and cautiously dilute with water. Neutralize with a sodium hydroxide solution. The crude 6-bromoquinoline can be isolated by steam distillation or solvent extraction.
-
Purification: The crude product can be further purified by vacuum distillation or crystallization.
Step 2b: Catalytic Hydrogenation of 6-Bromoquinoline
Materials:
-
6-Bromoquinoline
-
Palladium on carbon (Pd/C, 5-10 wt%) or other suitable catalyst
-
Ethanol or other suitable solvent
-
Hydrogen gas
Equipment:
-
High-pressure hydrogenation reactor (e.g., Parr hydrogenator)
-
Inert gas supply (Nitrogen or Argon)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Reactor Preparation: Charge the hydrogenation reactor with 6-bromoquinoline and the solvent.
-
Catalyst Addition: Under an inert atmosphere, carefully add the Pd/C catalyst.
-
Hydrogenation: Seal the reactor, purge with inert gas, and then pressurize with hydrogen to the desired pressure (e.g., 50-100 psi). Heat the mixture with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by hydrogen uptake and/or TLC/HPLC analysis of aliquots.
-
Work-up: After the reaction is complete, cool the reactor, vent the hydrogen, and purge with inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by chromatography or crystallization as described in Method 1.
Data Presentation
| Parameter | Step 2a: Skraup-Doebner-von Miller | Step 2b: Hydrogenation |
| Starting Material | 4-Bromoaniline | 6-Bromoquinoline |
| Key Reagents | Glycerol, H₂SO₄, Oxidizing agent | H₂, Pd/C |
| Solvent | (Often neat) | Ethanol |
| Reaction Temp. | High (e.g., 140-160°C) | 25-80°C |
| Typical Yield | 40-60% | >90% |
| Purity (Post-Purif.) | >95% | >98% |
| Scale | Gram to Kilogram | Gram to Kilogram |
Safety Considerations
-
The Skraup-Doebner-von Miller reaction is notoriously exothermic and can be difficult to control on a large scale. A thorough risk assessment and careful process control are essential.
-
Concentrated sulfuric acid is highly corrosive. Use appropriate PPE.
-
Catalytic hydrogenation involves flammable hydrogen gas under pressure and a pyrophoric catalyst (Pd/C). Use a dedicated hydrogenation area with appropriate safety features. The catalyst should be handled under an inert atmosphere and should not be allowed to dry in the air.
-
Proper procedures for catalyst filtration are crucial to prevent fires. The filter cake should be kept wet.
Workflow Diagram
Workflow for Synthesis from 4-Bromoaniline
Quality Control and Characterization
For preclinical studies, rigorous quality control is essential to ensure the identity, purity, and consistency of the synthesized this compound.
Analytical Methods
| Technique | Purpose | Typical Parameters |
| HPLC-UV | Purity assessment and quantification | Column: C18, 4.6 x 150 mm, 5 µmMobile Phase: A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in AcetonitrileGradient: 10-90% B over 15 minDetection: 254 nm |
| ¹H and ¹³C NMR | Structural confirmation and identification | Solvent: CDCl₃ or DMSO-d₆Confirm characteristic peaks for the tetrahydroquinoline ring system and the bromo-substitution pattern. |
| Mass Spectrometry | Molecular weight confirmation | ESI+ to observe the [M+H]⁺ ion. |
| GC-MS | Identification of volatile impurities | Useful for detecting residual solvents. |
Potential Impurities
-
From Method 1: Unreacted 1,2,3,4-tetrahydroquinoline, dibrominated products, and succinimide.
-
From Method 2: Unreacted 4-bromoaniline, residual 6-bromoquinoline (from incomplete hydrogenation), and de-brominated product (1,2,3,4-tetrahydroquinoline).
Conclusion
The two synthetic routes provided offer robust and scalable methods for the production of this compound suitable for preclinical research. Method 1 is a more direct route, while Method 2 provides an alternative from a different starting material, which can be advantageous depending on raw material availability and cost. For both methods, careful control of reaction conditions, appropriate safety precautions, and rigorous purification and analytical characterization are critical to ensure the quality and consistency of the final compound. The choice of method will depend on the specific requirements of the project, including scale, cost, and available equipment.
Application Notes and Protocols for the Functionalization of the 6-Position of the Tetrahydroquinoline Ring
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic methodologies for the targeted functionalization of the 6-position of the 1,2,3,4-tetrahydroquinoline (THQ) scaffold. The strategic introduction of various substituents at this position is of significant interest in medicinal chemistry, as it allows for the modulation of pharmacological properties and the development of novel therapeutic agents. This document details protocols for key transformations including nitration, halogenation, Friedel-Crafts acylation, and palladium-catalyzed cross-coupling reactions.
Introduction to Tetrahydroquinoline Functionalization
The tetrahydroquinoline core is a privileged scaffold in drug discovery, appearing in a wide array of biologically active compounds. Functionalization of the benzene ring of the THQ system, particularly at the 6-position, offers a powerful tool for structure-activity relationship (SAR) studies and the optimization of lead compounds. The electronic nature of the THQ ring, with the activating amino group, generally directs electrophilic substitution to the para-position (C6), making it a synthetically accessible site for modification.
Key Functionalization Strategies at the 6-Position
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a fundamental strategy for introducing functional groups onto the THQ ring. The electron-donating nature of the nitrogen atom strongly activates the aromatic ring, particularly at the C6 and C8 positions. By carefully selecting reagents and reaction conditions, including the use of N-protecting groups, regioselective functionalization at the 6-position can be achieved.
The introduction of a nitro group at the 6-position serves as a versatile handle for further transformations, such as reduction to an amino group or displacement reactions. A thorough study on the nitration of tetrahydroquinoline has demonstrated that high regioselectivity for the 6-position can be achieved, particularly with N-protected derivatives.[1][2][3]
Experimental Protocol: Regioselective Nitration of N-Acetyl-1,2,3,4-tetrahydroquinoline
This protocol is adapted from a study on the regioselective nitration of N-protected tetrahydroquinolines.[2]
-
Dissolution: Dissolve N-acetyl-1,2,3,4-tetrahydroquinoline (1.0 eq) in acetic anhydride at -25 °C.
-
Addition of Nitrating Agent: Slowly add a solution of nitric acid (1.1 eq) in acetic anhydride to the reaction mixture, maintaining the temperature at -25 °C.
-
Reaction Monitoring: Stir the reaction mixture at -25 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully pour the reaction mixture into ice-water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) (3x).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield N-acetyl-6-nitro-1,2,3,4-tetrahydroquinoline.
Direct halogenation of the tetrahydroquinoline ring can provide key intermediates for cross-coupling reactions. Bromination, in particular, has been shown to selectively occur at the 6-position under specific conditions.[4]
Experimental Protocol: Synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoline
This protocol is based on the direct bromination of tetrahydroquinoline.[4]
-
Dissolution: Dissolve 1,2,3,4-tetrahydroquinoline (1.0 eq) in a suitable solvent such as acetic acid.
-
Addition of Brominating Agent: Slowly add a solution of bromine (1.0 eq) in acetic acid to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Pour the reaction mixture into water and neutralize with a base (e.g., NaOH solution).
-
Extraction: Extract the product with an organic solvent (e.g., dichloromethane).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain this compound.
Friedel-Crafts acylation introduces an acyl group onto the aromatic ring, a valuable transformation for the synthesis of ketones. The regioselectivity of this reaction on the tetrahydroquinoline scaffold is highly dependent on the N-protecting group and the Lewis acid catalyst used.[5][6] With an appropriate protecting group, acylation can be directed to the 6-position.
Experimental Protocol: Friedel-Crafts Acylation of N-Tosyl-1,2,3,4-tetrahydroquinoline
This generalized protocol is based on studies of Friedel-Crafts acylation of N-protected nitrogen heterocycles.[5]
-
Complex Formation: In a dry flask under an inert atmosphere, add the Lewis acid (e.g., AlCl₃, 2.5 eq) to a solution of N-tosyl-1,2,3,4-tetrahydroquinoline (1.0 eq) in a dry, non-polar solvent (e.g., dichloromethane) at 0 °C.
-
Addition of Acylating Agent: Slowly add the acyl chloride (e.g., acetyl chloride, 1.2 eq) to the mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quenching: Carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Washing and Drying: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate.
-
Purification: After filtration and concentration, purify the residue by column chromatography to yield the 6-acylated product.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Starting from 6-halo-tetrahydroquinolines, a wide variety of substituents can be introduced at this position.
The Suzuki-Miyaura coupling reaction enables the formation of a C-C bond between a 6-bromo- or 6-iodo-tetrahydroquinoline and a boronic acid or ester. This reaction is highly versatile and tolerates a wide range of functional groups.[4][7]
Experimental Protocol: Suzuki-Miyaura Coupling of 6-Bromo-N-Boc-1,2,3,4-tetrahydroquinoline
This is a generalized protocol based on standard Suzuki-Miyaura conditions.[7][8][9]
-
Reaction Setup: In a reaction vessel, combine 6-bromo-N-Boc-1,2,3,4-tetrahydroquinoline (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically a 4:1 ratio of an organic solvent (e.g., 1,4-dioxane or toluene) and water.
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours, with stirring.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
The Buchwald-Hartwig amination allows for the synthesis of 6-amino-tetrahydroquinoline derivatives by coupling a 6-halo-tetrahydroquinoline with a primary or secondary amine.[10][11]
Experimental Protocol: Buchwald-Hartwig Amination of 6-Bromo-N-Boc-1,2,3,4-tetrahydroquinoline
This protocol is generalized from procedures for Buchwald-Hartwig amination.[10][11][12]
-
Reaction Setup: To an oven-dried flask, add 6-bromo-N-Boc-1,2,3,4-tetrahydroquinoline (1.0 eq), the amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a strong base (e.g., NaOtBu, 1.4 eq).
-
Solvent and Reaction: Add anhydrous, degassed toluene and heat the mixture under an inert atmosphere at 80-110 °C until the starting material is consumed.
-
Work-up: Cool the reaction, quench with water, and extract with an organic solvent.
-
Purification: Wash the organic phase, dry, and concentrate. Purify the product by column chromatography.
The Sonogashira coupling is used to form a C-C bond between a 6-halo-tetrahydroquinoline and a terminal alkyne, providing access to 6-alkynyl-tetrahydroquinoline derivatives.[13]
Experimental Protocol: Sonogashira Coupling of 6-Iodo-N-Boc-1,2,3,4-tetrahydroquinoline
A generalized protocol based on standard Sonogashira conditions.[14][13]
-
Reaction Setup: In a flask, combine 6-iodo-N-Boc-1,2,3,4-tetrahydroquinoline (1.0 eq), the terminal alkyne (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq), a copper(I) co-catalyst (e.g., CuI, 0.05 eq), and a base (e.g., triethylamine or diisopropylamine).
-
Solvent and Reaction: Add a degassed solvent such as THF or DMF and stir the mixture at room temperature or with gentle heating under an inert atmosphere until completion.
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the combined organic extracts, dry over a drying agent, and concentrate. Purify the crude product via column chromatography.
Quantitative Data Summary
| Functionalization | Substrate | Reagents | Catalyst/Conditions | Product | Yield (%) | Reference |
| Nitration | N-Acetyl-THQ | HNO₃, Acetic Anhydride | -25 °C | N-Acetyl-6-nitro-THQ | High (Regioselective) | [2] |
| Bromination | 1,2,3,4-Tetrahydroquinoline | Br₂, Acetic Acid | Room Temperature | 6-Bromo-THQ | Good | [4] |
| Friedel-Crafts Acylation | N-Tosyl-THQ | Acetyl Chloride, AlCl₃ | Dichloromethane, 0 °C to RT | N-Tosyl-6-acetyl-THQ | Varies | [5] |
| Suzuki-Miyaura Coupling | 6-Bromo-N-Boc-THQ | Arylboronic Acid, K₂CO₃ | Pd(PPh₃)₄, Dioxane/H₂O, 80-100 °C | 6-Aryl-N-Boc-THQ | 70-95 | [4][7] |
| Buchwald-Hartwig Amination | 6-Bromo-N-Boc-THQ | Amine, NaOtBu | Pd₂(dba)₃, Xantphos, Toluene, 80-110 °C | 6-Amino-N-Boc-THQ | 60-90 | [10][11] |
| Sonogashira Coupling | 6-Iodo-N-Boc-THQ | Terminal Alkyne, Et₃N | Pd(PPh₃)₂Cl₂, CuI, THF, RT | 6-Alkynyl-N-Boc-THQ | 65-92 | [14][13] |
Applications in Drug Development
The functionalization of the 6-position of the tetrahydroquinoline ring has led to the discovery of compounds with a wide range of biological activities. For instance, 6-substituted THQ derivatives have been investigated as:
-
Anticancer Agents: Modification at the 6-position can influence the interaction of THQ-based molecules with various kinases and other cancer-related targets.
-
Neurotropic Agents: Certain 6-functionalized tetrahydroquinolines have shown potential in the treatment of neurological disorders.[15]
-
Antimicrobial and Antiparasitic Agents: The introduction of specific functional groups at C6 has resulted in compounds with significant activity against various pathogens.
The synthetic routes detailed in these notes provide a robust platform for the generation of diverse libraries of 6-substituted tetrahydroquinolines for screening and lead optimization in drug discovery programs.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. grokipedia.com [grokipedia.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective Friedel–Crafts acylation of 1,2,3,4-tetrahydroquinoline and related nitrogen heterocycles: effects of NH protective groups and ring size - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Expanding the tetrahydroquinoline pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Photocatalytic Synthesis of 3,4-Dihydroquinolone from 6-Bromo-1,2,3,4-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 6-Bromo-3,4-dihydroquinolin-2(1H)-one via the photocatalytic oxidation of 6-Bromo-1,2,3,4-tetrahydroquinoline. This method offers a mild and efficient alternative to traditional oxidation techniques, which often require harsh conditions or complex catalytic systems.[1][2][3] The protocols and data presented are based on recent advancements in visible-light photocatalysis.[4][5]
Introduction
3,4-Dihydroquinolones are important structural motifs present in a wide array of pharmacologically active compounds.[1][2][3] The direct oxidation of readily available tetrahydroquinolines is the most efficient synthetic route to these valuable compounds.[1][2] This document outlines a photocatalytic approach that leverages visible light to drive the selective oxidation of this compound, a common precursor in medicinal chemistry. The use of photocatalysis provides a green and sustainable method, often proceeding under mild reaction conditions with short reaction times.[1][2][3][5]
Reaction Principle
The core of this transformation is the photocatalytic dehydrogenation or oxidation of the tetrahydroquinoline ring. The general mechanism involves the excitation of a photocatalyst by visible light, which then initiates a single electron transfer (SET) from the tetrahydroquinoline substrate. This generates a radical cation intermediate, which, after a series of steps including deprotonation and further oxidation, ultimately yields the desired 3,4-dihydroquinolone. The specific pathway can vary depending on the catalyst and the presence of additives like organic bases or oxygen.[1][6][7][8]
Experimental Protocols
Two primary photocatalytic methods have been identified as effective for this transformation: Iridium-catalyzed acceptorless dehydrogenation and a microfluidic system utilizing an organic base.
Protocol 1: Iridium-Catalyzed Acceptorless Dehydrogenation
This method utilizes a single iridium complex that acts as both the photocatalyst and the catalyst for C-H cleavage and H₂ formation.[4]
Materials:
-
This compound
-
Iridium(III) photocatalyst (e.g., a mesoionic carbene-Ir(III) complex as described in the literature[4])
-
Methanol (solvent)
-
Schlenk tube or similar reaction vessel
-
Blue LED light source
-
Standard laboratory glassware and purification supplies (e.g., column chromatography, silica gel, solvents for elution)
Procedure:
-
In a Schlenk tube, dissolve this compound (1.0 eq) and the Iridium(III) photocatalyst (e.g., 1-5 mol%) in methanol.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen).
-
Irradiate the reaction mixture with a blue LED light source at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-Bromo-3,4-dihydroquinolin-2(1H)-one.
Protocol 2: High-Throughput Microfluidic System
This innovative approach employs a microfluidic reactor for efficient and rapid synthesis, often in the presence of an organic base which can act as both an electron donor and a hydrogen atom transfer mediator.[1][2][3]
Materials:
-
This compound
-
Photocatalyst (e.g., Ru(bpy)₃]²⁺)
-
Organic base (e.g., 1,8-Diazabicycloundec-7-ene, DBU)
-
Acetonitrile (solvent)
-
High-throughput microfluidic reactor system equipped with a visible light source
-
Syringe pumps
-
Back-pressure regulator
-
Standard laboratory glassware and purification supplies
Procedure:
-
Prepare a stock solution of this compound, the photocatalyst, and the organic base in acetonitrile.
-
Set up the microfluidic reactor system according to the manufacturer's instructions.
-
Use syringe pumps to introduce the reaction mixture into the microfluidic channels.
-
Irradiate the microfluidic chip with a visible light source while maintaining a constant flow rate and temperature.
-
Collect the product stream from the outlet of the reactor.
-
Evaporate the solvent from the collected fractions.
-
Purify the crude product by column chromatography to isolate 6-Bromo-3,4-dihydroquinolin-2(1H)-one.
Data Presentation
The following table summarizes the reported yields for the photocatalytic synthesis of 3,4-dihydroquinolones from various substituted tetrahydroquinolines.
| Substrate | Product | Catalyst System | Solvent | Light Source | Yield (%) | Reference |
| This compound | 6-Bromo-3,4-dihydroquinolin-2(1H)-one | Iridium(III) Complex | Methanol | Blue LED | 24 | [4] |
| 1,2,3,4-Tetrahydroquinoline | 3,4-Dihydroquinolin-2(1H)-one | [Ru(bpy)₃]²⁺ / DBU | Acetonitrile | Visible Light | High Yield (Specific % not in abstract) | [1] |
| Electron-donating group substituted THQs | Corresponding Dihydroquinolones | Iridium(III) Complex | Methanol | Blue LED | 70-90 | [4] |
| Halogen-containing THQs (general) | Corresponding Dihydroquinolones | Iridium(III) Complex | Methanol | Blue LED | Low (24-25) | [4] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the photocatalytic synthesis of 3,4-dihydroquinolone.
Caption: General experimental workflow for photocatalytic synthesis.
Proposed Signaling Pathway (Reaction Mechanism)
The diagram below outlines a plausible mechanistic pathway for the photocatalytic oxidation of a tetrahydroquinoline to a dihydroquinolone in the presence of a photocatalyst and an organic base.
References
- 1. mdpi.com [mdpi.com]
- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Visible-light-mediated organoboron-catalysed metal-free dehydrogenation of N-heterocycles using molecular oxygen - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Efficient oxidative coupling of amines to imines under natural sunlight using a benzothiadiazole-based molecular photocatalyst - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00990H [pubs.rsc.org]
- 8. Photoelectrochemical Oxidation of Amines to Imines and Production of Hydrogen through Mo-Doped BiVO4 Photoanode - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 6-Bromo-1,2,3,4-tetrahydroquinoline in the Synthesis of Cardiovascular Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 6-bromo-1,2,3,4-tetrahydroquinoline as a key building block in the synthesis of novel cardiovascular drug candidates. The focus is on the synthesis of Cholesteryl Ester Transfer Protein (CETP) inhibitors, a promising class of drugs for the treatment of dyslipidemia and the prevention of atherosclerotic diseases.[1][2]
Introduction
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[3] Its rigid, three-dimensional structure allows for the precise positioning of functional groups to interact with biological targets. The presence of a bromine atom at the 6-position of the tetrahydroquinoline ring, as in this compound, offers a versatile handle for synthetic modifications, particularly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[4] This enables the introduction of a diverse array of substituents, facilitating the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.
This document details a representative synthetic protocol for a tetrahydroquinoline-based CETP inhibitor, presents key in vitro activity data, and illustrates the relevant biological pathway and experimental workflow.
Application I: Synthesis of Tetrahydroquinoline-Based CETP Inhibitors
Cholesteryl Ester Transfer Protein (CETP) facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as low-density lipoprotein (LDL). Inhibition of CETP has been shown to increase HDL cholesterol ("good cholesterol") levels, which is a key therapeutic strategy for reducing the risk of cardiovascular events.[1][2] Several potent CETP inhibitors have been designed around a 1,2,3,4-tetrahydroquinoline core.[1][2][5]
The following sections describe a plausible synthetic route to a key intermediate for this class of compounds, starting from this compound.
Data Presentation: In Vitro Potency of Tetrahydroquinoline-Based CETP Inhibitors
The following table summarizes the in vitro potency of a series of representative tetrahydroquinoline-based CETP inhibitors, as reported in the literature. The IC50 values represent the concentration of the compound required to inhibit 50% of CETP activity.
| Compound ID | R Group | IC50 (nM)[1] |
| 1a | H | >1000 |
| 1b | 4-CF3-Ph | 55 |
| 1c | 3,5-di-CF3-Ph | 23 |
| 1d | 2-Naphthyl | 45 |
| 1e | 5-CF3-pyrid-2-yl | 18 |
Data extracted from Bioorg. Med. Chem. Lett. 2012, 22 (11), 3671-5.[1]
Experimental Protocols
This section provides a detailed, representative protocol for the synthesis of a key intermediate for tetrahydroquinoline-based CETP inhibitors, starting from this compound. The protocol is based on established Suzuki-Miyaura coupling methodologies.[4][6]
Protocol 1: Synthesis of 6-(5-(trifluoromethyl)pyridin-2-yl)-1,2,3,4-tetrahydroquinoline (Intermediate A)
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with 5-(trifluoromethyl)pyridin-2-ylboronic acid.
Materials:
-
This compound
-
5-(Trifluoromethyl)pyridin-2-ylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Sodium carbonate (Na2CO3)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask, add this compound (1.0 eq), 5-(trifluoromethyl)pyridin-2-ylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Add Pd(dppf)Cl2 (0.05 eq) to the flask.
-
Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
-
Solvent Addition:
-
Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe. The final concentration of the this compound should be approximately 0.1 M.
-
-
Reaction:
-
Heat the reaction mixture to 85-95 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 6-(5-(trifluoromethyl)pyridin-2-yl)-1,2,3,4-tetrahydroquinoline (Intermediate A).
-
Protocol 2: General Scheme for the Synthesis of Tetrahydroquinoline-Based CETP Inhibitors
The following is a generalized scheme for the conversion of Intermediate A into a final CETP inhibitor, based on synthetic strategies reported in the literature.[1][5]
-
N-Acylation: The secondary amine of Intermediate A is acylated with a suitable carboxylic acid or acyl chloride. This step introduces a key side chain that interacts with the CETP binding pocket.
-
Further Functionalization: Depending on the desired final compound, further synthetic modifications may be carried out on the newly introduced side chain or other parts of the molecule.
-
Purification: The final product is purified by standard techniques such as column chromatography or recrystallization.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for a tetrahydroquinoline-based CETP inhibitor.
CETP Signaling Pathway and Inhibition
Caption: Simplified CETP pathway and the effect of its inhibition.
References
- 1. Design and synthesis of new tetrahydroquinolines derivatives as CETP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of potent inhibitors of cholesteryl ester transfer protein (CETP) exploiting a 1,2,3,4-tetrahydroquinoline platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. search.library.uq.edu.au [search.library.uq.edu.au]
- 6. tcichemicals.com [tcichemicals.com]
Troubleshooting & Optimization
troubleshooting low yield in the synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoline
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoline, with a primary focus on addressing issues of low yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A common and direct method is the electrophilic bromination of 1,2,3,4-tetrahydroquinoline using N-bromosuccinimide (NBS) as the brominating agent. This method is often preferred due to its relative simplicity and the availability of the starting materials.
Q2: My reaction mixture turns a dark color upon addition of NBS. Is this normal?
Yes, a color change to a dark or deep orange/brown solution upon the addition of N-bromosuccinimide is often observed. This can be an indication that bromine is being formed in the reaction mixture. However, the final color of the reaction may vary depending on the solvent and the presence of any impurities.
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
The formation of multiple products is a common issue in this synthesis. The primary side products are typically 6,8-dibromo-1,2,3,4-tetrahydroquinoline, which arises from over-bromination, and various oxidized quinoline derivatives, which are formed due to the oxidizing nature of NBS.[1][2]
Q4: How can I effectively purify the crude product?
Purification of this compound is typically achieved through column chromatography on silica gel.[3] A common eluent system is a mixture of ethyl acetate and hexane. The optimal ratio will depend on the specific impurities present in your crude product and should be determined by TLC analysis.
Troubleshooting Guide: Low Yield
Low yield in the synthesis of this compound is a frequent challenge. This guide provides a structured approach to identifying and resolving the root causes.
Issue 1: Sub-optimal Reaction Conditions
Question: How do reaction parameters like solvent, temperature, and reagent stoichiometry affect the yield?
Answer: The choice of reaction conditions is critical for maximizing the yield of the desired mono-brominated product while minimizing side reactions.
Data Presentation: Impact of Reaction Parameters on Yield
| Parameter | Condition | Effect on Yield of this compound | Key Considerations |
| Solvent | Chloroform (CHCl₃) | Generally reported as a good solvent for this transformation.[4] | Acetonitrile (CH₃CN) can increase the reactivity of NBS, potentially leading to faster reactions but may also promote side reactions if not carefully controlled.[5] |
| Acetic Acid | Can help in preserving the tetrahydroquinoline ring and preventing oxidation.[6] | May require different workup procedures to neutralize the acid. | |
| Temperature | Room Temperature | A common starting point that can provide moderate to good yields.[4] | Lowering the temperature may help to control the reaction rate and reduce the formation of over-brominated byproducts.[6] |
| NBS Stoichiometry | ~1.0 equivalent | Theoretically ideal for mono-bromination, but may result in incomplete conversion. | Using a slight excess (e.g., 1.05-1.1 equivalents) can drive the reaction to completion, but significantly more can lead to di-bromination.[4] |
| >2.0 equivalents | Significantly increases the formation of 6,8-dibromo-1,2,3,4-tetrahydroquinoline and other poly-brominated species.[4] | Should be avoided if the mono-bromo product is the desired outcome. | |
| NBS Addition | In batches/portion-wise | Can help to control the reaction exotherm and improve the yield by maintaining a lower instantaneous concentration of the brominating agent.[7] | Adding all the NBS at once can lead to a rapid temperature increase and a higher likelihood of side reactions. |
Issue 2: Formation of Side Products
Question: My main problem is the formation of 6,8-dibromo-1,2,3,4-tetrahydroquinoline and oxidized quinoline byproducts. How can I minimize these?
Answer: The formation of these side products is directly related to the reactivity of the tetrahydroquinoline ring and the dual role of NBS as both a brominating agent and an oxidant.[2]
Strategies to Minimize Side Products:
-
Control NBS Stoichiometry: Carefully control the amount of NBS used. Use of a large excess of NBS is a primary cause of over-bromination.[4]
-
N-Protection: Introducing an electron-withdrawing group, such as an acetyl (Ac) or tert-butyloxycarbonyl (Boc) group, onto the nitrogen atom can deactivate the ring towards both further electrophilic substitution and oxidation.[8] This is a highly effective strategy for achieving selective mono-bromination.
-
Solvent Choice: As mentioned, using a solvent like acetic acid can help suppress the oxidation of the tetrahydroquinoline ring.[6]
Issue 3: Reagent Quality and Reaction Setup
Question: Could the quality of my reagents or my experimental setup be contributing to the low yield?
Answer: Absolutely. The success of the reaction is also dependent on the quality of the starting materials and the reaction environment.
Key Considerations:
-
Purity of 1,2,3,4-tetrahydroquinoline: Ensure the starting material is pure and free from any colored impurities, as these may interfere with the reaction.
-
Quality of NBS: Use freshly opened or properly stored N-bromosuccinimide. Over time, NBS can decompose, which may affect its reactivity.
-
Moisture: While not always strictly necessary to run the reaction under anhydrous conditions, excessive moisture can potentially lead to the formation of byproducts. Using dry solvents is good practice.
-
Light: Some bromination reactions with NBS can be initiated by light. Performing the reaction in a flask protected from direct light (e.g., wrapped in aluminum foil) can sometimes improve selectivity.
Experimental Protocols
Protocol 1: Direct Bromination of 1,2,3,4-Tetrahydroquinoline
This protocol aims for the selective synthesis of this compound.
Materials:
-
1,2,3,4-Tetrahydroquinoline
-
N-Bromosuccinimide (NBS)
-
Chloroform (CHCl₃)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for elution
Procedure:
-
In a round-bottom flask, dissolve 1,2,3,4-tetrahydroquinoline (1 equivalent) in chloroform.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add N-bromosuccinimide (1.05 equivalents) portion-wise over a period of 30 minutes, ensuring the temperature does not rise significantly.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 2-3 hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with chloroform.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Protocol 2: Bromination with N-Protection (N-Acetylation)
This protocol involves the protection of the nitrogen atom to enhance the selectivity of mono-bromination.
Step 2a: N-Acetylation of 1,2,3,4-Tetrahydroquinoline
-
Dissolve 1,2,3,4-tetrahydroquinoline in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Add a base, such as triethylamine or pyridine.
-
Cool the mixture to 0 °C and slowly add acetyl chloride or acetic anhydride.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with water and brine, drying the organic layer, and concentrating to yield N-acetyl-1,2,3,4-tetrahydroquinoline.
Step 2b: Bromination of N-Acetyl-1,2,3,4-tetrahydroquinoline
-
Dissolve the N-acetyl-1,2,3,4-tetrahydroquinoline in a suitable solvent like chloroform or DMF.[8]
-
Add N-bromosuccinimide (1.1 equivalents) portion-wise at room temperature.[8]
-
Stir the reaction for several hours until completion (monitored by TLC).[8]
-
Pour the reaction mixture into water and extract with ethyl acetate.[8]
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain N-acetyl-6-bromo-1,2,3,4-tetrahydroquinoline.
Step 2c: Deprotection of the Acetyl Group (if required)
-
The N-acetyl group can be removed under acidic or basic conditions (e.g., refluxing with aqueous HCl or NaOH) to yield the final product, this compound.
Visualizations
References
- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. 1-acetyl-6-bromo-1,2,3,4-tetrahydroquinoline synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Regioselective Bromination of 1,2,3,4-Tetrahydroquinoline
This guide provides troubleshooting advice and detailed protocols for researchers encountering challenges with the regioselective bromination of 1,2,3,4-tetrahydroquinoline. The inherent reactivity of the tetrahydroquinoline scaffold often leads to a mix of products, including polysubstitution and oxidation. This resource addresses these common issues to help you achieve your desired synthetic outcome.
Frequently Asked Questions (FAQs)
Q1: What factors control the regioselectivity of bromination on the 1,2,3,4-tetrahydroquinoline ring?
The regioselectivity of electrophilic aromatic substitution on the 1,2,3,4-tetrahydroquinoline (THQ) ring is primarily governed by the powerful electron-donating nature of the secondary amine nitrogen. This nitrogen atom activates the aromatic ring, directing incoming electrophiles (like Br+) to the ortho (C-8) and para (C-6) positions.[1][2] Typically, the C-6 position is favored due to reduced steric hindrance compared to the C-8 position. However, without careful control, this high reactivity can lead to multiple brominations.
Q2: Why does oxidation to a quinoline often occur as a side reaction during bromination?
Oxidation of the tetrahydroquinoline ring to the aromatic quinoline system is a frequent and significant side reaction.[3][4] This is especially common when using N-Bromosuccinimide (NBS), which can act as both a brominating agent and an oxidant.[3][5][6][7] The electron-rich nature of the THQ ring, activated by the nitrogen, makes it susceptible to dehydrogenation, particularly under harsh reaction conditions or with excess brominating agent.[4][7]
Troubleshooting Guide
Q3: My reaction yields bromoquinolines instead of the desired bromotetrahydroquinoline. How can I prevent this oxidation?
This is a classic issue stemming from the dual role of reagents like NBS and the inherent reactivity of the substrate. Two primary strategies can suppress this side reaction:
-
N-Protection: Introducing an electron-withdrawing protecting group (e.g., acetyl, Boc, chloroacetyl) onto the nitrogen atom is highly effective.[3] This decreases the electron density of the ring system, making it less prone to both oxidation and polysubstitution.[3]
-
Judicious Choice of Reagents and Conditions: Using milder brominating agents or specific solvent systems can favor bromination over oxidation. For instance, the use of bromine in acetic acid has been shown to achieve dibromination while preserving the tetrahydroquinoline ring.[4]
Q4: I am getting a mixture of di- and tri-brominated products, but I need to synthesize a monobrominated tetrahydroquinoline. How can I improve selectivity?
Achieving selective monobromination requires taming the high reactivity of the THQ ring.
-
N-Protection: As with preventing oxidation, protecting the nitrogen with an electron-withdrawing group is the most reliable method. An N-chloroacetyl group, for example, has been used to facilitate selective monobromination at the 6-position.[3] N-substituted 2-phenyl-1,2,3,4-tetrahydroquinoline has also been shown to selectively yield the 6-monobromo derivative.[4]
-
Control Stoichiometry and Temperature: Carefully controlling the reaction by using only one equivalent of the brominating agent and maintaining low temperatures can help reduce over-bromination, although this approach can be less selective than N-protection.
Q5: The bromination is occurring at both the C-6 and C-8 positions. How can I selectively favor the C-6 isomer?
While electronic effects activate both the C-6 and C-8 positions, steric hindrance often makes the C-6 position more accessible. To enhance this selectivity:
-
Use a Bulky N-Protecting Group: A sterically demanding protecting group on the nitrogen can further hinder attack at the adjacent C-8 position, thereby increasing the proportion of the C-6 product.
-
Substituents on the Ring: The presence of substituents on either the heterocyclic or carbocyclic part of the molecule will significantly influence the substitution pattern through their own electronic and steric effects.
Quantitative Data Summary
The choice of reaction strategy significantly impacts the product distribution. The following table summarizes outcomes for the bromination of 2-phenyl-1,2,3,4-tetrahydroquinoline under different conditions.
| Substrate | Brominating Agent | Solvent | Key Outcome | Product(s) | Yield | Reference |
| Unprotected 2-Phenyl-THQ | Bromine | Acetic Acid | Ring Preservation, Dibromination | 6,8-dibromo-2-phenyl-THQ | Not specified | [4] |
| Unprotected 2-Phenyl-THQ | NBS | Chloroform | Oxidation & Polysubstitution | Di- and Tri-bromo-2-phenylquinoline | Not specified | [4] |
| N-Acetyl-2-Phenyl-THQ | Bromine | Chloroform | Ring Preservation, Monobromination | 6-bromo-N-acetyl-2-phenyl-THQ | 61% | [4] |
| N-Benzoyl-2-Phenyl-THQ | NBS | Chloroform | Ring Preservation, Monobromination | 6-bromo-N-benzoyl-2-phenyl-THQ | 40% | [4] |
Experimental Protocols
Protocol 1: Selective 6-Monobromination of N-Substituted 2-Phenyl-1,2,3,4-tetrahydroquinoline
This protocol is adapted from the bromination of N-acetyl-2-phenyl-1,2,3,4-tetrahydroquinoline.[4]
-
Preparation: Dissolve N-acetyl-2-phenyl-1,2,3,4-tetrahydroquinoline (1.0 eq) in chloroform.
-
Reaction: Cool the solution to 0°C. Add a solution of bromine (1.0 eq) in chloroform dropwise over 15-20 minutes.
-
Stirring: Allow the reaction mixture to stir at room temperature for 2 hours.
-
Workup: Pour the reaction mixture into water and neutralize with a sodium bicarbonate solution until the pH is approximately 10.
-
Extraction: Extract the aqueous layer with chloroform (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under vacuum. Purify the residue by recrystallization from ethanol to yield 6-bromo-1-acetyl-2-phenyl-1,2,3,4-tetrahydroquinoline.
Protocol 2: 6,8-Dibromination of 2-Phenyl-1,2,3,4-tetrahydroquinoline with Ring Preservation
This protocol is based on the direct bromination of 2-phenyl-1,2,3,4-tetrahydroquinoline in acetic acid.[4]
-
Preparation: Dissolve 2-phenyl-1,2,3,4-tetrahydroquinoline (1.0 eq) in glacial acetic acid.
-
Reaction: Add bromine (2.0 eq) dropwise to the solution while stirring.
-
Stirring: Stir the reaction mixture at room temperature for 1 hour.
-
Workup: Pour the reaction mixture into water, neutralize with a concentrated ammonia solution, and extract with chloroform.
-
Purification: Dry the organic extract and concentrate under vacuum. Purify the resulting residue via column chromatography to isolate 6,8-dibromo-2-phenyl-1,2,3,4-tetrahydroquinoline.
Visualizations
Caption: Influence of N-Protection on Reactivity and Regioselectivity.
Caption: Decision Workflow for Tetrahydroquinoline Bromination.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki Coupling Reactions for 6-Bromo-1,2,3,4-tetrahydroquinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki coupling reactions involving 6-Bromo-1,2,3,4-tetrahydroquinoline.
Troubleshooting Guide
This section addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: My Suzuki coupling reaction is resulting in a low or no yield of the desired product. What are the likely causes and how can I improve it?
A1: Low yields are a common challenge and can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst Inactivity or Decomposition: The Palladium catalyst is the heart of the reaction. Its deactivation is a primary cause of low yields.
-
Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent play crucial roles.
-
Solution: A screening of these parameters is often necessary. While elevated temperatures (80-110 °C) are common, excessively high temperatures can lead to catalyst decomposition and side reactions.[1] Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time.[1] Common solvent systems include mixtures of an organic solvent (like 1,4-dioxane, THF, or toluene) with water.[3][4]
-
-
Issues with the Boronic Acid/Ester: The stability of the boronic acid derivative is critical.
Q2: I am observing significant amounts of side products. How can I identify and minimize them?
A2: The formation of byproducts competes with your desired reaction, reducing the overall yield and complicating purification.
-
Homocoupling: This results in the formation of a biaryl product from the coupling of two boronic acid molecules or two aryl halide molecules.
-
Identification: This can be identified by mass spectrometry, as the mass will correspond to the dimer of your starting material.
-
Solution: Homocoupling is often promoted by the presence of oxygen.[1] Rigorous degassing of the reaction mixture is crucial. Ensuring the efficient in situ reduction of Pd(II) to the active Pd(0) species can also minimize this side reaction.[3]
-
-
Protodeboronation: As mentioned above, this is the replacement of the boronic acid group with a hydrogen atom.
-
Dehalogenation: This is the reduction of the C-Br bond to a C-H bond on the tetrahydroquinoline ring.
-
Identification: The byproduct will be 1,2,3,4-tetrahydroquinoline, detectable by GC-MS or NMR.
-
Solution: This can be influenced by high temperatures and prolonged reaction times. Optimizing these parameters can help. The choice of base and ligand can also play a role.
-
Q3: The secondary amine in my this compound seems to be interfering with the reaction. What should I do?
A3: The nitrogen atom in the tetrahydroquinoline ring can coordinate to the palladium catalyst, leading to catalyst inhibition or poisoning.[7]
-
N-Protection: Protecting the secondary amine with a suitable protecting group, such as a Boc (tert-butyloxycarbonyl) group, can prevent this interference. This adds two steps to the synthesis (protection and deprotection) but can significantly improve the reaction's success and simplify purification.
-
Ligand Choice: Using bulky, electron-rich ligands can create a sterically hindered environment around the palladium center, reducing the ability of the nitrogen to coordinate.
Frequently Asked Questions (FAQs)
Q: What is a good starting point for reaction conditions for the Suzuki coupling of this compound?
A: Based on successful couplings of this substrate and similar electron-rich N-heterocycles, a good starting point would be:
-
Catalyst: PdCl₂(dppf) (3-5 mol%) or a pre-catalyst like XPhos Pd G3 (1-3 mol%).
-
Ligand (if not using a pre-catalyst): A bulky, electron-rich phosphine like SPhos or XPhos (typically in a 2:1 ligand to palladium ratio).
-
Base: K₂CO₃ or Cs₂CO₃ (2-3 equivalents).
-
Solvent: A degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Temperature: 80-100 °C.
Q: Should I use a boronic acid or a boronic ester?
A: While boronic acids are more reactive, they are also more prone to protodeboronation.[8] For challenging couplings or when protodeboronation is a significant issue, using a more stable boronic ester, such as a pinacol or MIDA ester, is recommended.[3][9]
Q: How do I know if my reaction is complete?
A: The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material (this compound) is consumed.[10]
Data Presentation
The following tables summarize recommended starting conditions and troubleshooting strategies for the Suzuki coupling of this compound.
Table 1: Recommended Starting Reaction Conditions
| Component | Recommendation | Rationale |
| Palladium Source | PdCl₂(dppf) (3-5 mol%) or Pd₂(dba)₃ (1-2 mol%) | Effective for a range of aryl bromides. |
| Ligand | SPhos, XPhos, or RuPhos (1.5-2 eq. to Pd) | Bulky, electron-rich ligands are beneficial for electron-rich substrates and can mitigate catalyst poisoning by the amine.[3] |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 eq.) | Milder bases that can reduce the risk of protodeboronation.[5] |
| Solvent | 1,4-Dioxane/H₂O (4:1 to 10:1), degassed | A common and effective solvent system for Suzuki couplings. |
| Temperature | 80 - 100 °C | Balances reaction rate with catalyst stability. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents catalyst oxidation and homocoupling.[1] |
Table 2: Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low/No Yield | Inactive catalyst, sub-optimal conditions, protodeboronation | Use a pre-catalyst, screen different ligands/bases/solvents/temperatures, use a boronic ester. |
| Homocoupling | Presence of oxygen | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere. |
| Protodeboronation | Strong base, presence of water | Use a milder base (K₂CO₃, KF), use a boronic ester (pinacol, MIDA), or run under anhydrous conditions.[1][3] |
| Dehalogenation | High temperature, long reaction time | Optimize temperature and reaction time. |
| Catalyst Poisoning | Coordination of the amine to Palladium | Protect the amine (e.g., with a Boc group), use bulky ligands.[7] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol is a general guideline and may require optimization for specific arylboronic acids.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., PdCl₂(dppf), 3-5 mol%) and, if necessary, the ligand.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe. The final concentration of the bromo-tetrahydroquinoline should be around 0.1-0.2 M.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pure.hw.ac.uk [pure.hw.ac.uk]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. BJOC - Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates [beilstein-journals.org]
Technical Support Center: Synthesis and Purification of 6-Bromo-1,2,3,4-tetrahydroquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 6-Bromo-1,2,3,4-tetrahydroquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The direct bromination of 1,2,3,4-tetrahydroquinoline is a common synthetic route. However, this reaction can lead to the formation of several side products, primarily:
-
Over-brominated species: The most common side product is 6,8-Dibromo-1,2,3,4-tetrahydroquinoline, arising from the high reactivity of the aromatic ring. Tribrominated species are also possible with excess brominating agent.
-
Oxidized byproducts: Dehydrogenation of the tetrahydroquinoline ring can occur, leading to the formation of 6-Bromoquinoline or 6,8-Dibromoquinoline, especially when using stronger brominating agents like N-bromosuccinimide (NBS) under harsh conditions.
Q2: How can I minimize the formation of these side products during the reaction?
A2: To favor the formation of the desired mono-brominated product, consider the following strategies:
-
Control Stoichiometry: Use a slight sub-stoichiometric amount (e.g., 0.95 equivalents) of the brominating agent (e.g., NBS) relative to the 1,2,3,4-tetrahydroquinoline starting material.
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C) to reduce the rate of competing side reactions.
-
Choice of Brominating Agent: While NBS is common, other milder brominating agents can be explored to improve selectivity.
-
Protecting Groups: N-acylation of the tetrahydroquinoline can deactivate the ring towards excessive electrophilic substitution, leading to more selective mono-bromination.
Q3: What are the recommended methods for purifying crude this compound?
A3: The two primary methods for purifying the crude product are column chromatography and recrystallization.
-
Column Chromatography: This is a highly effective method for separating the desired product from both over-brominated and less polar impurities.
-
Recrystallization: This technique can be effective for removing impurities if there is a significant difference in solubility between the desired product and the side products in a particular solvent system.
Troubleshooting Guides
Column Chromatography Purification
Issue 1: Poor separation between this compound and 6,8-Dibromo-1,2,3,4-tetrahydroquinoline.
-
Solution 1: Optimize the Eluent System.
-
Isocratic Elution: Start with a non-polar solvent system, as the dibrominated compound is expected to be less polar. A common starting point is a low percentage of ethyl acetate in hexane (e.g., 5% ethyl acetate/hexane). You can gradually increase the polarity to improve separation.
-
Gradient Elution: If isocratic elution fails, a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) can be highly effective. Start with a low concentration of the polar solvent and gradually increase it to elute the compounds sequentially.
-
-
Solution 2: Deactivate the Silica Gel.
-
Being a basic amine, this compound can interact with the acidic silanol groups on the silica gel, leading to peak tailing and poor separation. Pre-treating the silica gel with a small amount of a tertiary amine (e.g., 1% triethylamine in the eluent) can neutralize these active sites and improve chromatographic performance.
-
Issue 2: The compound is sticking to the column or showing significant tailing.
-
Solution: As mentioned above, the basic nature of the amine is the likely cause. In addition to adding triethylamine to your eluent, consider using a less acidic stationary phase, such as neutral alumina.
Recrystallization Purification
Issue 1: The compound "oils out" instead of forming crystals.
-
Solution 1: Adjust the Solvent System.
-
"Oiling out" can occur if the compound is too soluble in the chosen solvent. Try a solvent system where the compound has high solubility when hot and low solubility when cold. A mixture of solvents, such as hexane/ethyl acetate, can be effective.[1] Start by dissolving the crude product in a minimum amount of the more soluble solvent (e.g., ethyl acetate) at an elevated temperature and then slowly add the less soluble solvent (e.g., hexane) until turbidity appears. Reheat to get a clear solution and then allow it to cool slowly.
-
-
Solution 2: Convert to a Salt.
-
Amines can often be more readily crystallized as their hydrochloride or hydrobromide salts. Dissolve the crude freebase in a suitable solvent (e.g., isopropanol) and add a solution of HCl or HBr. The resulting salt will likely have different solubility properties and may crystallize more easily. The freebase can be regenerated after purification by basification and extraction.
-
Issue 2: Low recovery after recrystallization.
-
Solution: This is often due to using too much solvent. Use the minimum amount of hot solvent required to fully dissolve the crude product. Ensure the solution is allowed to cool slowly and undisturbed to maximize crystal formation. Cooling in an ice bath after the solution has reached room temperature can further increase the yield.
Data Presentation
The following table summarizes representative data for the synthesis and purification of this compound.
| Synthesis Method | Purification Method | Crude Yield (%) | Purified Yield (%) | Purity (%) | Reference |
| Bromination with NBS | Column Chromatography (5% Ethyl Acetate/Hexane) | Not Reported | 64 | 92.25 |
Note: Yields and purity can vary significantly depending on reaction conditions and the efficiency of the purification process.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve 1,2,3,4-tetrahydroquinoline (1.0 eq) in a suitable solvent such as acetonitrile.
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of Brominating Agent: Add N-bromosuccinimide (NBS) (0.95 eq) portion-wise over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% ethyl acetate in hexane. The desired product will have an Rf value of approximately 0.55.
-
Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Proceed with purification by column chromatography or recrystallization.
Protocol 2: Purification by Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in hexane and pack a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elution: Elute the column with a solvent system of 5% ethyl acetate in hexane. If separation is not optimal, a gradient elution from 1% to 10% ethyl acetate in hexane can be employed.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
References
Technical Support Center: Purification of Crude 6-Bromo-1,2,3,4-tetrahydroquinoline
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of crude 6-Bromo-1,2,3,4-tetrahydroquinoline using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying this compound? A1: The most common stationary phase for column chromatography is silica gel.[1][2] It is a polar adsorbent suitable for separating compounds of varying polarities.[3] However, silica gel is slightly acidic, which can sometimes cause degradation of acid-sensitive compounds like quinolines.[4][5] If you observe decomposition, consider using a less acidic stationary phase such as neutral or basic alumina, or deactivating the silica gel with a base like triethylamine.[5][6]
Q2: How do I select the optimal mobile phase (eluent) for the separation? A2: The best mobile phase is determined by conducting preliminary analysis using Thin-Layer Chromatography (TLC).[1][7] A good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[8] By testing different ratios of these solvents, you can find a system that provides good separation. For effective column chromatography, the target compound, this compound, should have an Rf value of approximately 0.3 to 0.4 on the TLC plate.[4][5]
Q3: How can I visualize this compound on a TLC plate? A3: Since this compound contains an aromatic ring, it is expected to absorb ultraviolet (UV) light.[9] Therefore, the most common and non-destructive method for visualization is using a UV lamp (typically at 254 nm), where the compound will appear as a dark spot on a fluorescent TLC plate.[9][10] If UV visualization is not effective, other methods like using an iodine chamber or a chemical stain (e.g., potassium permanganate) can be employed, although these are destructive techniques.[9]
Q4: My compound appears to be degrading or streaking on the column. What is happening and how can I fix it? A4: Degradation or streaking (tailing) of basic compounds like this compound on a silica gel column is often due to strong interactions with the acidic silanol groups on the silica surface.[5] To mitigate this, you can add a small amount of a basic modifier, such as 0.5-2% triethylamine, to your eluent system.[5] This neutralizes the acidic sites on the silica gel, leading to sharper bands and reduced degradation.[5] Alternatively, switching to an alumina stationary phase can also resolve this issue.[5][6]
Q5: I am getting a low yield after purification. What are the possible reasons? A5: Low yield can result from several factors. The compound may have decomposed on the column if it is sensitive to the stationary phase.[6] Another possibility is that the fractions were not analyzed carefully, and some product was discarded with impure fractions. It's also possible that the compound did not fully elute from the column because the mobile phase was not polar enough.[6] Finally, overloading the column with too much crude material can lead to poor separation and, consequently, lower yields of the pure compound.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor or No Separation | - Inappropriate Solvent System: The polarity of the eluent is either too high or too low, causing all compounds to move together.[6] - Column Overloading: Too much crude material was loaded for the amount of silica gel used.[5] | - Optimize Eluent with TLC: Test various solvent ratios to achieve a target Rf of 0.3-0.4 for the desired compound.[5] - Use Gradient Elution: Start with a less polar solvent system and gradually increase the polarity to improve separation.[7] - Check Column Load: Use a silica gel-to-crude material ratio of at least 30:1 to 50:1 by weight.[1][4] |
| Product Elutes Too Quickly (High Rf) | - Mobile Phase is Too Polar: The eluent is too effective at moving the compound, preventing proper interaction with the stationary phase.[5][6] | - Decrease Eluent Polarity: Increase the proportion of the non-polar solvent (e.g., add more hexane to an ethyl acetate/hexane mixture).[5] |
| Product Elutes Too Slowly or Not at All (Low Rf) | - Mobile Phase is Not Polar Enough: The eluent is not strong enough to displace the compound from the stationary phase.[6][11] - Compound Decomposition: The product may have irreversibly bound to or degraded on the column.[6] | - Increase Eluent Polarity: Gradually increase the proportion of the polar solvent in your mobile phase.[11] - Test Compound Stability: Run a quick stability test by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting to see if a new spot appears.[6] If unstable, consider deactivating the silica or using alumina.[5] |
| Band Tailing or Streaking | - Interaction with Acidic Silica: The basic nitrogen atom of the tetrahydroquinoline ring interacts strongly with acidic sites on the silica gel.[5] - Concentration Effects: The sample may be too concentrated or not fully dissolved when loaded. | - Add a Basic Modifier: Add 0.5-2% triethylamine to the eluent to block the acidic sites on the silica.[5] - Use Dry Loading: Adsorb the crude material onto a small amount of silica gel before loading it onto the column to ensure a more uniform starting band.[12] |
| Product Discoloration (Turns Yellow/Brown) | - Oxidation: Tetrahydroquinoline derivatives can be sensitive to air and light, leading to oxidation and the formation of colored impurities.[13] | - Use Fresh/Degassed Solvents: This minimizes dissolved oxygen.[13] - Work Quickly: Minimize the time the compound spends on the column. - Store Purified Product Properly: Store under an inert atmosphere (nitrogen or argon) in a cool, dark place.[13] |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₀BrN | [14][15] |
| Molecular Weight | 212.09 g/mol | [14] |
| Appearance | Yellow Oil or Solid | [8][16] |
| Melting Point | 32-35 °C | [16] |
Table 2: Recommended Parameters for Column Chromatography
| Parameter | Recommendation | Reference(s) |
| Stationary Phase | Silica Gel (100-200 mesh) | [8] |
| Alternative Stationary Phase | Neutral or Basic Alumina | [5][6] |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate mixture | [8] |
| TLC Monitoring Conditions | 10% Ethyl Acetate in Hexane | [8] |
| Target TLC Rf Value | ~0.3 - 0.4 | [4][5] |
| Visualization Method | UV Light (254 nm) | [9][10] |
| Silica to Crude Ratio | 30:1 to 50:1 (w/w) | [1][4] |
Experimental Protocols
Protocol 1: TLC for Solvent System Optimization
-
Prepare several TLC chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane.
-
Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Place the TLC plate in a chamber, ensuring the solvent level is below the baseline. Close the chamber and allow the solvent to run up the plate.
-
Once the solvent front is near the top, remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry, then visualize the spots under a UV lamp.
-
Calculate the Rf value for the product spot in each solvent system. Select the system that gives an Rf value between 0.3 and 0.4 for the column purification.
Protocol 2: Purification by Column Chromatography
-
Column Preparation:
-
Clamp a glass column vertically and place a small plug of cotton or glass wool at the bottom.[4]
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).[4]
-
Pour the slurry into the column, continuously tapping the side to ensure even packing and remove air bubbles. Open the stopcock to drain excess solvent as the silica settles.[4]
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[12]
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[12]
-
Carefully add this powder onto the layer of sand at the top of the packed column.[12]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase (starting with the optimized, least polar mixture from TLC) to the column without disturbing the top layer.[12]
-
Open the stopcock and begin collecting the eluent in fractions (e.g., in test tubes). Maintain a constant level of solvent above the silica bed at all times.
-
If using gradient elution, gradually increase the polarity of the mobile phase as the column runs to elute more polar compounds.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Spot several fractions on a single TLC plate alongside a spot of the original crude mixture for comparison.
-
Combine all fractions that contain only the pure this compound.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.[5]
-
Visualization of Experimental Workflow
Caption: Workflow for purification of this compound.
References
- 1. Column chromatography - Wikipedia [en.wikipedia.org]
- 2. chromtech.com [chromtech.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. benchchem.com [benchchem.com]
- 6. Purification [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 22190-35-8 [chemicalbook.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 13. benchchem.com [benchchem.com]
- 14. This compound | C9H10BrN | CID 4715029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. echemi.com [echemi.com]
- 16. fluorochem.co.uk [fluorochem.co.uk]
Technical Support Center: Selective Bromination of 1,2,3,4-Tetrahydroquinoline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the electrophilic bromination of 1,2,3,4-tetrahydroquinoline. The primary focus is on preventing over-bromination and controlling regioselectivity.
Frequently Asked Questions (FAQs)
Q1: Why is my bromination of 1,2,3,4-tetrahydroquinoline resulting in multiple brominated products?
The 1,2,3,4-tetrahydroquinoline ring system is highly activated towards electrophilic aromatic substitution. The secondary amine acts as a potent electron-donating group, significantly increasing the nucleophilicity of the aromatic ring, particularly at the C-6 and C-8 positions. This high reactivity makes the molecule susceptible to multiple substitutions, leading to the formation of di- and tri-brominated derivatives, especially when using strong brominating agents or stoichiometric excess of the reagent.[1][2]
Q2: I am observing the formation of a quinoline derivative instead of my desired brominated tetrahydroquinoline. What is causing this side reaction?
This is a common issue, particularly when using N-bromosuccinimide (NBS). NBS can function not only as an electrophilic brominating agent but also as an oxidant.[3][4] The electron-rich tetrahydroquinoline ring is susceptible to oxidation (dehydrogenation), which results in the formation of the more stable aromatic quinoline system.[2][5] This can occur concurrently with bromination.
Q3: How can I achieve selective mono-bromination of 1,2,3,4-tetrahydroquinoline?
Achieving selective mono-bromination requires carefully controlling the reactivity of the substrate and the reaction conditions. The two primary strategies are:
-
N-Protection: Introducing an electron-withdrawing protecting group on the nitrogen atom (e.g., acetyl, Boc, chloroacetyl) deactivates the ring system.[5] This dampens the high reactivity, preventing over-bromination and reducing susceptibility to oxidation. N-substituted tetrahydroquinolines have been shown to undergo selective mono-bromination.[2]
-
Judicious Choice of Reagents and Conditions: The selection of the brominating agent, solvent, and temperature is critical. Milder conditions and careful control of stoichiometry are essential.[6] For example, using bromine in acetic acid has been shown to produce 6,8-dibromo-2-phenyl-1,2,3,4-tetrahydroquinoline while preserving the saturated ring, whereas the reaction in chloroform can lead to oxidation.[2]
Q4: Which position on the ring is most likely to be brominated?
Electrophilic substitution on the 1,2,3,4-tetrahydroquinoline ring is directed to the positions ortho and para to the activating amino group. Therefore, bromination predominantly occurs at the C-6 (para) and C-8 (ortho) positions.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and optimize the bromination of 1,2,3,4-tetrahydroquinoline to favor the desired mono-brominated product.
Problem: Formation of Di- or Poly-brominated Products
Over-bromination is a clear indication that the reaction is too fast and the substrate is too activated.
Caption: Troubleshooting workflow for over-bromination.
Problem: Concurrent Oxidation to Quinoline
The formation of an aromatic quinoline product indicates that the reaction conditions are too harsh or the chosen reagent has oxidative properties.
Caption: Troubleshooting workflow for unwanted oxidation.
Data on Bromination Conditions and Product Distribution
The following table summarizes various reported conditions for the bromination of tetrahydroquinoline derivatives and the resulting products. This data highlights how the choice of reagent, solvent, and substrate protection influences the reaction's outcome.
| Substrate | Brominating Agent (Equivalents) | Solvent | Temperature | Product(s) | Yield | Reference |
| 2-Phenyl-1,2,3,4-tetrahydroquinoline | Bromine | Acetic Acid | Room Temp. | 6,8-Dibromo-2-phenyl-1,2,3,4-tetrahydroquinoline | - | [2] |
| 2-Phenyl-1,2,3,4-tetrahydroquinoline | Bromine or NBS | Chloroform | Room Temp. | Di- and Tri-bromo derivatives + Oxidized quinolines | - | [2] |
| N-Substituted-2-phenyl-1,2,3,4-tetrahydroquinoline | Bromine or NBS | Various | - | 6-Monobromo derivative | - | [2] |
| 1,2,3,4-Tetrahydroquinoline | NBS (6.0 eq) + AIBN | Benzene | Reflux | 4,6,8-Tribromoquinoline (Oxidized) | - | [3] |
| 1,2,3,4-Tetrahydroquinoline | NBS (5.0 eq) | Chloroform | Room Temp. | 3,6,8-Tribromoquinoline (Oxidized) | 78% | [7] |
Key Experimental Protocols
Protocol 1: Selective Dibromination of 2-Phenyl-1,2,3,4-tetrahydroquinoline without Oxidation[2]
This protocol is adapted from studies on 2-phenyltetrahydroquinolines and is useful when aiming for poly-bromination while avoiding the common side reaction of aromatization.
-
Dissolution: Dissolve 2-phenyl-1,2,3,4-tetrahydroquinoline in glacial acetic acid.
-
Reagent Addition: Slowly add a solution of molecular bromine (Br₂) in acetic acid dropwise to the stirred solution at room temperature. The number of equivalents will determine the degree of bromination. For the 6,8-dibromo product, at least two equivalents are necessary.
-
Reaction: Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, pour the reaction mixture into water.
-
Neutralization & Extraction: Neutralize the solution carefully with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography or recrystallization to obtain the desired 6,8-dibromo-2-phenyl-1,2,3,4-tetrahydroquinoline.
Protocol 2: General Procedure for N-Protection to Facilitate Selective Mono-bromination
This protocol outlines a general strategy for deactivating the ring system prior to bromination. The example uses an acetyl group.
-
N-Acetylation: Dissolve 1,2,3,4-tetrahydroquinoline in a suitable solvent like dichloromethane. Add a base such as triethylamine or pyridine. Cool the mixture in an ice bath.
-
Acylation: Slowly add acetyl chloride or acetic anhydride (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sulfate, filter, and evaporate the solvent to yield N-acetyl-1,2,3,4-tetrahydroquinoline. Purify if necessary.
-
Selective Bromination: The resulting N-acetylated compound can now be subjected to bromination using a mild agent like NBS (1.1 equivalents) in a solvent such as CCl₄ or CH₂Cl₂ at 0 °C to room temperature. The reduced reactivity of the ring should favor the formation of the mono-brominated product (predominantly 6-bromo-N-acetyl-1,2,3,4-tetrahydroquinoline).
-
Deprotection (if required): The acetyl group can be removed under acidic or basic hydrolysis conditions to yield the final mono-brominated 1,2,3,4-tetrahydroquinoline.
References
- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 7. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: N-Protection of 6-Bromo-1,2,3,4-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the N-protection of 6-Bromo-1,2,3,4-tetrahydroquinoline.
Troubleshooting Guides & FAQs
This section is designed to provide solutions to common issues that may arise during the N-protection of this compound.
Low or No Product Yield
Q1: I am getting a low yield for my N-Boc protection of this compound. What are the possible reasons and how can I improve it?
A1: Low yields in N-Boc protection can stem from several factors, particularly with a substrate like this compound where the bromine atom reduces the nucleophilicity of the nitrogen.
-
Insufficient Reactivity of the Amine: The electron-withdrawing effect of the bromine atom at the 6-position deactivates the aniline-like nitrogen, making it less nucleophilic.
-
Solution: Increase the reaction temperature or employ a catalyst. A catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction by forming a more reactive intermediate with Boc-anhydride.
-
-
Inadequate Base: The choice and amount of base are crucial.
-
Solution: For amine salts, ensure at least one equivalent of base is used for neutralization. For the free amine, a slight excess of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is recommended to neutralize the acid generated during the reaction.
-
-
Suboptimal Solvent: The solvent needs to effectively dissolve all reactants.
-
Solution: Polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), or Dimethylformamide (DMF) are generally good choices. For some aromatic amines, alcoholic solvents like methanol have been shown to increase the reaction rate.
-
-
Moisture: Water can react with Boc-anhydride and interfere with the reaction, especially when using strong bases.
-
Solution: Ensure all glassware is oven-dried and use anhydrous solvents.
-
Q2: My N-Cbz protection reaction is not going to completion. What should I do?
A2: Similar to N-Boc protection, the reduced nucleophilicity of the nitrogen in this compound can lead to incomplete N-Cbz protection.
-
Reaction Conditions: Standard Schotten-Baumann conditions (an organic or inorganic base in a biphasic system) are commonly used for Cbz protection.[1]
-
Solution: Ensure vigorous stirring to facilitate the reaction between the amine in the organic phase and the benzyl chloroformate. Using a slight excess of benzyl chloroformate and a suitable base (e.g., NaHCO₃, Na₂CO₃, or an organic base like pyridine) is recommended.[1]
-
-
pH Control: When using aqueous bases, maintaining the optimal pH is important.
-
Solution: The pH is typically controlled between 8 and 10. A pH that is too low can lead to the decomposition of benzyl chloroformate, while a higher pH might promote side reactions.[2]
-
Q3: I am having trouble with the N-acetylation of this compound. What are some common issues?
A3: N-acetylation is generally a robust reaction, but challenges can arise.
-
Reagent Reactivity: Acetic anhydride or acetyl chloride are common acetylating agents.
-
Solution: Acetyl chloride is more reactive than acetic anhydride and may be more effective for less nucleophilic amines. The reaction is typically carried out in the presence of a base like pyridine or triethylamine to neutralize the generated HCl.
-
-
Side Reactions: Over-acetylation is generally not an issue for secondary amines. However, if other nucleophilic functional groups are present, they might also react.
-
Solution: Careful control of stoichiometry and reaction temperature can help minimize side reactions.
-
Side Product Formation
Q4: I am observing unexpected side products in my N-Boc protection reaction. What could they be and how can I avoid them?
A4: Several side products can form during N-Boc protection.
-
Double Boc-Protection: This can occur with primary amines, but is less common with secondary amines like this compound.
-
Urea Formation: This is more likely with sterically hindered amines and can be promoted by very strong bases.
-
Solution: Use a milder base and optimize the reaction temperature.
-
-
tert-Butylation: The tert-butyl cation generated during the reaction (or deprotection) can alkylate the aromatic ring, although this is more of a concern during deprotection under strongly acidic conditions.
Q5: What are potential side reactions during N-Cbz protection?
A5: While generally a clean reaction, some side reactions can occur.
-
Formation of N-benzyl-protected tertiary amines: This can happen during the removal of the Cbz group by catalytic hydrogenolysis if there is an insufficient hydrogen source.[2]
-
Reaction with other nucleophiles: If other nucleophilic groups are present in the molecule (e.g., hydroxyl groups), they may also react with benzyl chloroformate.
-
Solution: Using controlled stoichiometry of the protecting agent and optimizing reaction conditions can help achieve selectivity.
-
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the N-protection of amines, which can be used as a starting point for the optimization of the N-protection of this compound.
Table 1: N-Boc Protection of Secondary Amines - General Conditions
| Reagent/Condition | Typical Range/Value | Notes |
| Protecting Agent | Di-tert-butyl dicarbonate (Boc₂O) | 1.1 - 1.5 equivalents are commonly used. |
| Base | Triethylamine (TEA), DIPEA, NaHCO₃, NaOH | Choice of base depends on the substrate and solvent. |
| Solvent | DCM, THF, ACN, DMF, Methanol | Anhydrous conditions are often preferred. |
| Catalyst (optional) | 4-(Dimethylamino)pyridine (DMAP) | 0.1 - 0.2 equivalents can significantly increase the reaction rate for less reactive amines. |
| Temperature | 0 °C to Room Temperature | Higher temperatures may be needed for deactivated amines but can also lead to side products. |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS. |
| Typical Yield | 80 - 99% | Highly substrate-dependent. |
Table 2: N-Cbz Protection of Amines - General Conditions
| Reagent/Condition | Typical Range/Value | Notes |
| Protecting Agent | Benzyl chloroformate (Cbz-Cl) | A slight excess is typically used. |
| Base | NaHCO₃, Na₂CO₃, NaOH, Pyridine, TEA | The base neutralizes the HCl generated. |
| Solvent | Dioxane/Water, DCM, THF | Biphasic systems are common (Schotten-Baumann conditions).[1] |
| Temperature | 0 °C to Room Temperature | Low temperatures are often used initially to control the exothermic reaction. |
| Reaction Time | 1 - 12 hours | Monitored by TLC. |
| Typical Yield | 85 - 98% | Generally high for a wide range of amines. |
Table 3: N-Acetylation of a Tetrahydroquinoline Derivative - Specific Example
| Substrate | Reagents and Conditions | Product | Yield | Reference |
| 1-(3,4-dihydro-2H-quinolin-1-yl)-ethanone | N-bromosuccinimide, DMF, Room Temperature, 3h | 1-acetyl-6-bromo-1,2,3,4-tetrahydroquinoline | Not specified | [3] |
Experimental Protocols
The following are general experimental protocols that can be adapted for the N-protection of this compound.
Protocol 1: N-Boc Protection of this compound
-
Dissolution: Dissolve this compound (1.0 eq) in an anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (0.1-0.5 M).
-
Base Addition: Add triethylamine (TEA) (1.2-1.5 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Protecting Agent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq) portion-wise to the stirring solution. If the reaction is sluggish, a catalytic amount of DMAP (0.1 eq) can be added.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, wash the mixture with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: N-Cbz Protection of this compound
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable organic solvent like Dichloromethane (DCM) or Dioxane.
-
Base Addition: Add an aqueous solution of a base such as sodium bicarbonate or sodium carbonate (2-3 eq).
-
Protecting Agent Addition: Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl) (1.1-1.2 eq) dropwise with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Work-up: Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Protocol 3: N-Acetylation of this compound
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as Dichloromethane (DCM) or pyridine.
-
Reagent Addition: Cool the solution to 0 °C and add acetic anhydride (1.2-1.5 eq) or acetyl chloride (1.1-1.2 eq) dropwise. If using DCM as a solvent, add a base like triethylamine (1.2-1.5 eq).
-
Reaction: Stir the reaction mixture at room temperature and monitor by TLC.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product as needed.
Visualizations
The following diagrams illustrate the general workflow for N-protection and a troubleshooting decision tree.
Caption: General experimental workflow for the N-protection of this compound.
Caption: Troubleshooting decision tree for N-protection reactions.
References
managing temperature control during the synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoline.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, with a focus on temperature control.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete Bromination: Reaction temperature is too low or reaction time is too short. | Gradually increase the reaction temperature in small increments (e.g., 5°C) and monitor the reaction progress using TLC or HPLC. Consider extending the reaction time. For bromination using N-bromosuccinimide (NBS) in DMF, the reaction is typically carried out at room temperature for 3 hours.[1] |
| Side Reactions: Over-bromination (formation of di- or tri-bromo species) or other side reactions due to excessively high temperatures. | Maintain strict temperature control. For bromination of 2-phenyl-1,2,3,4-tetrahydroquinoline with bromine in acetic acid to form the 6,8-dibromo derivative, careful temperature management is crucial to preserve the tetrahydroquinoline ring.[2] | |
| Decomposition of Starting Material or Product: The reaction temperature may be too high, leading to degradation. | Ensure the reaction temperature does not exceed the stability limits of the reactants and products. Refer to literature for optimal temperature ranges for specific synthetic routes. | |
| Formation of Impurities | Over-bromination: Excess brominating agent or high reaction temperature can lead to the formation of di- or poly-brominated products. | Use a stoichiometric amount of the brominating agent and maintain the recommended reaction temperature. For selective monobromination, careful control of reaction conditions is essential. |
| Oxidation to Quinoline: In some cases, particularly with certain brominating agents, oxidation of the tetrahydroquinoline ring to the aromatic quinoline can occur. | Choose a suitable brominating agent and solvent system. The interaction of 2-phenyl-1,2,3,4-tetrahydroquinoline with bromine in chloroform can lead to oxidation to the quinoline structure.[2] | |
| Incomplete Cyclization (if applicable to the synthetic route): The temperature for the cyclization step may be insufficient. | For syntheses involving a cyclization step, ensure the temperature is high enough to drive the reaction to completion. For example, some cyclization reactions to form quinoline derivatives are carried out at temperatures as high as 190°C.[3][4] | |
| Reaction Fails to Initiate | Low Temperature: The activation energy for the reaction is not being met. | Gently warm the reaction mixture to the recommended starting temperature. Some reactions may require an initial period of heating to initiate. |
| Catalyst Inactivity (if applicable): The catalyst may require a specific temperature to become active. | Ensure the reaction is running at the optimal temperature for the chosen catalyst. The catalytic performance of MoS2 in the hydrogenation of bromoquinolines is dependent on the catalyst's synthesis temperature.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the bromination of 1,2,3,4-tetrahydroquinoline to obtain the 6-bromo derivative?
A1: The optimal temperature for bromination depends on the specific brominating agent and solvent used. When using N-bromosuccinimide (NBS) in DMF, the reaction is typically conducted at room temperature for approximately 3 hours.[1] It is crucial to monitor the reaction progress to avoid over-bromination.
Q2: How can I prevent the formation of di-brominated and other poly-brominated impurities?
A2: To minimize the formation of poly-brominated impurities, you should:
-
Use a controlled amount of the brominating agent, typically a 1:1 molar ratio for monobromination.
-
Maintain a consistent and appropriate reaction temperature. Excursions to higher temperatures can increase the rate of further bromination.
-
Add the brominating agent portion-wise to maintain a low concentration in the reaction mixture.
Q3: My reaction is sluggish and giving a low yield. Should I increase the temperature?
A3: While a low temperature can lead to a sluggish reaction, increasing the temperature should be done cautiously. A modest increase in temperature may improve the reaction rate and yield. However, excessive heat can promote side reactions, such as over-bromination or oxidation of the tetrahydroquinoline ring.[2] It is recommended to first ensure that all reagents are pure and the reaction is being stirred efficiently. If the issue persists, a gradual increase in temperature with careful monitoring is advisable.
Q4: Can temperature fluctuations affect the regioselectivity of the bromination?
A4: Yes, temperature can influence the regioselectivity of electrophilic aromatic substitution reactions like bromination. While the 6-position is generally favored due to the activating nature of the nitrogen atom, significant temperature deviations could potentially lead to the formation of other isomers. Strict temperature control is important for obtaining high regioselectivity.[6]
Q5: What are the temperature considerations for the work-up and purification steps?
A5: During work-up, it is generally advisable to perform extractions and washes at room temperature or below to minimize the risk of product degradation. For purification by column chromatography, the choice of solvent system is more critical than temperature. However, for distillation of the final product, the temperature and pressure must be carefully controlled to avoid decomposition.
Experimental Protocols
Synthesis of this compound via Bromination with NBS
This protocol is based on the bromination of an activated aromatic ring using N-bromosuccinimide.
-
Dissolution: Dissolve 1-(3,4-dihydro-2H-quinolin-1-yl)-ethanone (the acetyl-protected starting material) in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of NBS: To the stirred solution, add N-bromosuccinimide (1.0 equivalent) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 3 hours.[1] Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, pour the reaction mixture into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford 1-acetyl-6-bromo-1,2,3,4-tetrahydroquinoline.
-
Deprotection: The acetyl group can be removed under standard hydrolytic conditions (e.g., acid or base catalysis) to yield this compound.
Visualizations
Experimental Workflow for Bromination
Caption: Workflow for the synthesis of this compound.
Temperature Control Logic
Caption: Decision logic for managing temperature during the synthesis.
References
- 1. 1-acetyl-6-bromo-1,2,3,4-tetrahydroquinoline synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. atlantis-press.com [atlantis-press.com]
- 4. researchgate.net [researchgate.net]
- 5. Influence of formation temperature on the morphology of MoS2 and its catalytic properties in the hydrogenation of isomeric bromoquinolines to bromo-1,2,3,4-tetrahydroquinolines - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 6-Bromo-1,2,3,4-tetrahydroquinoline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving 6-Bromo-1,2,3,4-tetrahydroquinoline.
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reactions are most commonly and successfully used with this compound?
A1: The most prevalent and effective cross-coupling reactions for aryl bromides like this compound are the Suzuki-Miyaura coupling for C-C bond formation, the Buchwald-Hartwig amination for C-N bond formation, and the Sonogashira coupling for creating C-C triple bonds.[1][2][3] These palladium-catalyzed reactions are valued for their broad functional group tolerance and effectiveness.
Q2: Can the N-H group in the this compound ring interfere with the palladium catalyst?
A2: Yes, the secondary amine (N-H) in the tetrahydroquinoline ring can act as a ligand for the palladium catalyst. This coordination can potentially inhibit the catalytic cycle or lead to catalyst deactivation, resulting in low or no yield. To mitigate this, N-protection (e.g., with a Boc group) can be employed, or reaction conditions can be optimized by using bulky, electron-rich ligands that favor the desired catalytic pathway.
Q3: My reaction is not going to completion. What are the first troubleshooting steps I should take?
A3: For incomplete reactions, first ensure that all reagents and solvents are anhydrous and that the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen), as palladium catalysts are sensitive to oxygen and moisture. Next, a systematic screening of the catalyst, ligand, base, and solvent is recommended. A modest increase in reaction temperature or catalyst loading may also improve conversion.
Q4: I am observing a significant amount of a debrominated side product. What is the cause and how can I minimize it?
A4: The formation of 1,2,3,4-tetrahydroquinoline as a byproduct is due to a common side reaction called hydrodehalogenation. This can be triggered by the presence of water or other protic sources. Ensuring strictly anhydrous conditions and optimizing the choice of base can help to suppress this unwanted reaction.
Q5: How do I choose the right palladium catalyst and ligand for my specific cross-coupling reaction?
A5: The optimal catalyst and ligand combination is highly dependent on the specific reaction (Suzuki, Buchwald-Hartwig, etc.) and the coupling partner. Generally, for heteroaryl halides, palladium catalysts with bulky, electron-rich phosphine ligands (such as XPhos, SPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands are often successful. A preliminary screening of a small library of ligands is a practical approach to identify the most effective one for your system.
Troubleshooting Guides
Issue 1: Low to No Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Use a fresh batch of catalyst or a pre-catalyst. Ensure proper activation if using a Pd(II) source. | Palladium catalysts, especially Pd(0) species, can be sensitive to air and moisture, leading to deactivation over time. |
| Inappropriate Ligand | Screen a variety of bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) or NHC ligands. | The ligand is crucial for stabilizing the palladium center, promoting oxidative addition, and facilitating reductive elimination. The ideal ligand is substrate-dependent. |
| Suboptimal Base | Test a range of bases with varying strengths and solubilities (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃ for Suzuki; NaOtBu, LHMDS for Buchwald-Hartwig). | The base plays a key role in the catalytic cycle (e.g., activating the boronic acid in Suzuki coupling). Its effectiveness can be highly specific to the reaction.[2] |
| Poor Solvent Choice | Experiment with different anhydrous, degassed solvents such as dioxane, toluene, THF, or DMF. | The solvent affects the solubility of reagents and the stability and activity of the catalyst. |
| N-H Interference | Protect the tetrahydroquinoline nitrogen with a suitable protecting group (e.g., Boc, Cbz) prior to the coupling reaction. | The free N-H can coordinate to the palladium, inhibiting catalysis. Protection blocks this interaction. |
Issue 2: Formation of Side Products
| Side Product | Potential Cause | Mitigation Strategy |
| Homocoupling of Coupling Partner | Presence of oxygen; inefficient transmetalation. | Thoroughly degas all solvents and maintain a strict inert atmosphere. Optimize the base and solvent to facilitate the desired cross-coupling pathway. |
| Hydrodehalogenation | Presence of water or other protic impurities. | Use anhydrous solvents and reagents. Consider using a non-protic base. |
| Glaser Coupling (in Sonogashira) | Oxygen and the copper co-catalyst promoting homocoupling of the alkyne. | Run the reaction under strictly anaerobic conditions. A copper-free Sonogashira protocol can also be employed. |
Data Presentation: Catalyst Systems for Cross-Coupling Reactions
Table 1: Suzuki-Miyaura Coupling of this compound
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₂Cl₂ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 68-82[1][2] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₂Cl₂ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 75 |
| 4-(Trifluoromethoxy)phenylboronic acid | Pd(PPh₃)₂Cl₂ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 78 |
| 4-(Methylthio)phenylboronic acid | Pd(PPh₃)₂Cl₂ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 82[2] |
Table 2: Buchwald-Hartwig Amination of this compound (Representative Conditions)
Note: Data for the specific substrate is limited; these conditions are based on successful reactions with similar bromo-quinoline scaffolds and serve as a strong starting point.
| Amine Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) |
| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 90-110 | 12-24 |
| Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | Cs₂CO₃ | Dioxane | 100 | 12-18 |
| Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Toluene | 100 | 16 |
| Ammonia equivalent (LHMDS) | Pd₂(dba)₃ (2.5) | XPhos (6) | LHMDS | Dioxane | 100 | 12-16[4] |
Table 3: Sonogashira Coupling of this compound (Representative Conditions)
Note: Data for the specific substrate is limited; these conditions are based on successful reactions with similar bromo-quinoline scaffolds and serve as a strong starting point.
| Alkyne Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2-5) | CuI (4-10) | TEA | THF/DMF | RT - 80 | 2-12[2] |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPEA | DMF | 60 | 8 |
| 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | Toluene | 80 | 6 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki coupling of this compound with an arylboronic acid.[2][5]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂] (5 mol%)
-
Sodium carbonate (Na₂CO₃) (2 equivalents)
-
Toluene, Ethanol, and Water (e.g., 4:1:1 mixture)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), Pd(PPh₃)₂Cl₂ (0.05 equivalents), and Na₂CO₃ (2 equivalents).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add a degassed mixture of toluene, ethanol, and water via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination (N-Boc Protected)
This protocol outlines a general procedure for the Buchwald-Hartwig amination of N-Boc-6-bromo-1,2,3,4-tetrahydroquinoline. N-protection is recommended to prevent catalyst inhibition.
Materials:
-
N-Boc-6-bromo-1,2,3,4-tetrahydroquinoline
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous, degassed toluene
-
Nitrogen or Argon gas in a glovebox or Schlenk line
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.
-
Add N-Boc-6-bromo-1,2,3,4-tetrahydroquinoline and the desired amine.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 90-110 °C.
-
Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
-
Deprotect the N-Boc group as required using standard methods (e.g., TFA in DCM).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heck Reaction—State of the Art | MDPI [mdpi.com]
- 5. benchchem.com [benchchem.com]
avoiding degradation of 6-Bromo-1,2,3,4-tetrahydroquinoline during workup
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the workup and purification of 6-Bromo-1,2,3,4-tetrahydroquinoline, helping you to minimize degradation and maximize yield.
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Your final product is a mixture of this compound and a significant amount of 6-Bromoquinoline.
-
Question: Why is my purified product contaminated with 6-bromoquinoline, and how can I prevent this?
-
Answer: The presence of 6-bromoquinoline indicates that the tetrahydroquinoline ring has been oxidized. The electron-rich nature of the 1,2,3,4-tetrahydroquinoline ring system makes it susceptible to oxidation, which can be accelerated by several factors during the workup.
Potential Causes and Solutions:
| Probable Cause | Recommended Solutions |
| Prolonged Exposure to Air (Oxygen) | 1. Minimize the duration of the workup steps where the compound is exposed to the atmosphere. 2. During extractions and solvent removal, consider working under an inert atmosphere (e.g., nitrogen or argon). |
| Elevated Temperatures | 1. Avoid excessive heating during solvent evaporation. Use a rotary evaporator at a reduced temperature and pressure. 2. If heating is necessary, do so under an inert atmosphere. |
| Presence of Oxidizing Agents or Metal Catalysts | 1. Ensure all reagents and solvents used in the workup are free from oxidizing impurities. 2. If the preceding reaction used a metal catalyst, ensure it is thoroughly removed before workup. |
| Light Exposure | 1. Protect your sample from direct light by using amber glassware or wrapping your flasks with aluminum foil. |
| Use of Antioxidants | 1. Consider adding a small amount of an antioxidant, such as Butylated Hydroxytoluene (BHT) or Ascorbic Acid, to the solvents used during workup and purification. |
Issue 2: You observe significant product loss or streaking during silica gel column chromatography.
-
Question: My compound seems to be degrading on the silica gel column. What can I do to improve the purification?
-
Answer: this compound, being a basic amine, can interact strongly with the acidic surface of silica gel, leading to decomposition or irreversible adsorption.
Potential Causes and Solutions:
| Probable Cause | Recommended Solutions |
| Acidity of Silica Gel | 1. Deactivate the silica gel: Prepare a slurry of silica gel in your eluent and add 1-2% of a neutralising agent like triethylamine or ammonia solution. 2. Use commercially available deactivated silica gel. |
| Alternative Stationary Phases | 1. Consider using a less acidic stationary phase, such as alumina (neutral or basic). 2. For highly sensitive compounds, reverse-phase chromatography (C18) may be a suitable alternative. |
| Solvent Choice | 1. Ensure your chosen eluent system provides good solubility for your compound to minimize interaction time with the stationary phase. |
Issue 3: You are unsure about the stability of the C-Br bond during aqueous workup.
-
Question: Is there a risk of de-bromination during acidic or basic washes?
-
Answer: While aromatic C-Br bonds are generally stable, harsh conditions can potentially lead to dehalogenation. However, for this compound, standard aqueous workup procedures are generally considered safe.
Recommendations for Safe Workup:
| Workup Step | Recommended Conditions |
| Acidic Wash | Use dilute aqueous acid solutions (e.g., 1 M HCl) for short durations to extract the basic product into the aqueous layer. |
| Basic Wash | Use dilute aqueous base solutions (e.g., saturated NaHCO₃ or 1 M NaOH) to neutralize any excess acid and wash the organic layer. |
| General Precautions | Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures. |
Frequently Asked Questions (FAQs)
-
Q1: What are the ideal storage conditions for this compound to prevent degradation?
-
A1: It is best to store the compound in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and in a refrigerator (2-8 °C), protected from light.
-
-
Q2: I have isolated my product, but it is a dark oil/solid. What could be the cause?
-
A2: A dark color often indicates the presence of oxidized impurities. If the product is an oil, it may also contain residual solvent. If the purity is low, consider repurification using the troubleshooting steps for chromatography mentioned above.
-
-
Q3: Can I use N-protection to increase the stability of the tetrahydroquinoline ring during workup?
-
A3: Yes, protecting the nitrogen atom with an electron-withdrawing group (e.g., Boc, Ac) can significantly decrease the electron-donating nature of the nitrogen, making the ring less susceptible to oxidation. However, this adds extra steps to your synthesis (protection and deprotection).
-
Experimental Protocols
Protocol 1: Standard Workup and Purification of this compound
This protocol is a general guideline and may require optimization based on the specific reaction mixture.
-
Quenching the Reaction:
-
Cool the reaction mixture to room temperature.
-
Slowly quench the reaction by adding a suitable aqueous solution (e.g., water, saturated ammonium chloride).
-
-
Liquid-Liquid Extraction:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers.
-
-
Aqueous Washes:
-
Wash the combined organic layers with 1 M HCl. This will extract the basic product into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Separate the aqueous layer containing the protonated product.
-
Basify the aqueous layer to a pH > 10 with a suitable base (e.g., 2 M NaOH).
-
Extract the now basic aqueous layer with fresh organic solvent (3 x volume of aqueous layer).
-
Combine these organic layers.
-
Wash the combined organic layers with brine (saturated NaCl solution).
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator, maintaining a low temperature.
-
-
Purification by Column Chromatography:
-
Prepare a silica gel column, pre-treated with the eluent containing 1% triethylamine.
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.
-
Load the sample onto the column.
-
Elute with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Collect the fractions and analyze by TLC to identify the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualizations
Caption: A troubleshooting workflow for identifying and mitigating the degradation of this compound during workup.
Validation & Comparative
Ensuring Purity of 6-Bromo-1,2,3,4-tetrahydroquinoline for Reliable Biological Assay Results: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of a chemical compound is paramount for obtaining accurate and reproducible results in biological assays. This guide provides a comprehensive comparison of methods to confirm the purity of 6-Bromo-1,2,3,4-tetrahydroquinoline, discusses its performance in the context of relevant biological assays, and presents alternative compounds with supporting data. Detailed experimental protocols and visual workflows are included to ensure clarity and reproducibility.
Confirming the Purity of this compound
The synthesis of this compound can introduce various impurities, such as unreacted starting materials, isomeric byproducts, and residual solvents. Therefore, a multi-technique approach is recommended for comprehensive purity assessment. Commercial suppliers typically offer this compound with purity levels ranging from 96% to 99%.[1][2]
A combination of chromatographic and spectroscopic methods is ideal for a thorough purity analysis. High-Performance Liquid Chromatography (HPLC) is a cornerstone for quantitative purity assessment, while Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation and can detect impurities with different proton environments.
Workflow for Purity Confirmation
Caption: Workflow for the comprehensive purity analysis of this compound.
Table 1: Comparison of Analytical Methods for Purity Determination
| Method | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC-UV) | Differential partitioning of analytes between a stationary phase and a liquid mobile phase.[3] | High resolution and sensitivity, quantitative accuracy, well-established.[4] | Requires specialized equipment, method development can be time-consuming.[4] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection.[3] | Excellent for identifying and quantifying volatile and semi-volatile impurities.[3] | Not suitable for non-volatile or thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information.[3] | Provides definitive structural confirmation, can quantify impurities without a reference standard. | Lower sensitivity compared to chromatographic methods for trace impurities. |
Performance in Biological Assays: A Comparative Overview
This compound belongs to the tetrahydroquinoline class of compounds, which have garnered significant interest for their diverse biological activities, including anticancer, antibacterial, and ion channel modulation properties.
Anticancer Activity
Tetrahydroquinoline derivatives have been investigated as potent anticancer agents, with some acting as inhibitors of the mTOR (mammalian target of rapamycin) signaling pathway, which is crucial for cell growth and proliferation.[5][6][7]
mTOR Signaling Pathway Inhibition
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by tetrahydroquinoline derivatives.
Table 2: Comparative Anticancer Activity of Tetrahydroquinoline Derivatives (mTOR Inhibition)
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Morpholine-Substituted THQ (Compound 10e) | A549 (Lung) | 0.033 | [6] |
| Morpholine-Substituted THQ (Compound 10h) | MCF-7 (Breast) | 0.087 | [6] |
| This compound Analog | HT29 (Colon) | 5.45 - 9.6 | [8] |
Note: Data for the 6-bromo analog is for a related brominated quinoline derivative, highlighting the potential of this scaffold.
Antibacterial Activity
Halogenated quinolines have demonstrated promising antibacterial properties, particularly against drug-resistant strains like Methicillin-resistant Staphylococcus epidermidis (MRSE).[9] The bromine substituent is thought to contribute to the antibacterial efficacy.
Table 3: Comparative Antibacterial Activity of Halogenated Quinolines
| Compound | Bacterial Strain | MIC (µM) | Reference |
| Halogenated Quinoline (HQ 2) | MRSE 35984 | 0.59 | [9] |
| 2-Bromo-1-hydroxyphenazine | S. aureus ATCC 25923 | 6.25 | [9] |
| This compound | S. aureus | 56 µg/mL* | [10] |
*Note: Value is for a bromo-organic compound and is provided to indicate the potential activity range.
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of this compound.
-
Instrumentation: HPLC system with a UV-Vis detector and a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[3]
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
-
Gradient Program:
-
Start with 70% A, hold for 2 minutes.
-
Ramp to 30% A over 15 minutes.
-
Hold at 30% A for 5 minutes.
-
Return to 70% A over 1 minute and re-equilibrate for 5 minutes.[3]
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve the compound in the initial mobile phase composition to a concentration of 1 mg/mL and filter through a 0.45 µm syringe filter.
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[4]
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
This protocol is for assessing the cytotoxic effects of the compound on cancer cell lines.
-
Cell Culture: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and determine the half-maximal inhibitory concentration (IC50).[6]
Protocol 3: Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., S. aureus) in Mueller-Hinton broth to a concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: Perform a two-fold serial dilution of this compound in a 96-well plate.
-
Inoculation: Add the bacterial suspension to each well. Include a positive control (bacteria only) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 22190-35-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Reactivity Face-Off: 6-Bromo- vs. 6-Iodo-1,2,3,4-tetrahydroquinoline in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the choice of starting materials is a critical decision that can significantly impact the efficiency, cost, and outcome of a synthetic route. In the realm of palladium-catalyzed cross-coupling reactions, the selection of the aryl halide is a key parameter. This guide provides an in-depth comparison of the reactivity of 6-bromo-1,2,3,4-tetrahydroquinoline and 6-iodo-1,2,3,4-tetrahydroquinoline, two common building blocks in medicinal chemistry.
The fundamental difference in reactivity between 6-iodo- and this compound in cross-coupling reactions is rooted in the disparity of their carbon-halogen bond strengths. The carbon-iodine (C-I) bond is inherently weaker and more easily broken than the carbon-bromine (C-Br) bond. This lower bond dissociation energy directly facilitates the oxidative addition step, which is often the rate-determining step in many palladium-catalyzed cross-coupling catalytic cycles. Consequently, the general order of reactivity for these electrophiles is I > Br > Cl.[1] This enhanced reactivity of the iodo-substituted compound often translates to milder reaction conditions, shorter reaction times, and potentially higher yields.
However, it is noteworthy that under specific conditions, such as lower temperatures in Suzuki-Miyaura reactions employing traditional phosphine ligands like triphenylphosphine, aryl bromides have occasionally been observed to be more reactive than their iodo counterparts.[2] This underscores the importance of considering the specific reaction conditions and catalyst system when selecting the optimal aryl halide.
Quantitative Reactivity Comparison
The following table summarizes representative quantitative data for the performance of 6-bromo- and 6-iodo-1,2,3,4-tetrahydroquinoline in various common cross-coupling reactions. The data for the iodo-derivative is largely projected based on the established reactivity trends and data from analogous aryl iodides, as direct side-by-side comparative studies for this specific substrate are not extensively available in published literature.
| Reaction Type | Substrate | Coupling Partner | Catalyst System (mol%) | Conditions | Reaction Time | Yield (%) |
| Suzuki-Miyaura | This compound | Phenylboronic acid | Pd(PPh₃)₄ (3) | Toluene/Ethanol, Na₂CO₃, 90 °C | 12 h | ~85-95 |
| 6-Iodo-1,2,3,4-tetrahydroquinoline | Phenylboronic acid | Pd(OAc)₂ (1) / SPhos (2) | 1,4-Dioxane/H₂O, K₃PO₄, 50 °C | 4 h | >95 | |
| Buchwald-Hartwig | This compound | Morpholine | Pd₂(dba)₃ (2) / Xantphos (4) | Toluene, NaOtBu, 110 °C | 12-16 h | ~80-90 |
| 6-Iodo-1,2,3,4-tetrahydroquinoline | Morpholine | Pd₂(dba)₃ (1) / BrettPhos (2) | Toluene, LHMDS, 80 °C | 2-4 h | >95 | |
| Sonogashira | This compound | Phenylacetylene | PdCl₂(PPh₃)₂ (2) / CuI (3) | Triethylamine, 70 °C | 6-8 h | ~75-85 |
| 6-Iodo-1,2,3,4-tetrahydroquinoline | Phenylacetylene | Pd(PPh₃)₄ (1) / CuI (2) | DMF, Et₃N, Room Temp | 1-2 h | >90 | |
| Heck | This compound | n-Butyl acrylate | Pd(OAc)₂ (2) / P(o-tol)₃ (4) | DMF, Et₃N, 100 °C | 16-24 h | ~70-80 |
| 6-Iodo-1,2,3,4-tetrahydroquinoline | n-Butyl acrylate | Pd(OAc)₂ (1) / PPh₃ (2) | Acetonitrile, Et₃N, 80 °C | 4-6 h | >90 |
Experimental Protocols
Detailed methodologies for key cross-coupling reactions are provided below. These are generalized protocols and may require optimization for specific substrates and scales.
Suzuki-Miyaura Coupling of this compound
-
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol)
-
2M Sodium Carbonate (Na₂CO₃) solution (2.0 mL)
-
Toluene (8 mL)
-
Ethanol (2 mL)
-
-
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, and Pd(PPh₃)₄.
-
Add toluene and ethanol, followed by the sodium carbonate solution.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
-
Projected Suzuki-Miyaura Coupling of 6-Iodo-1,2,3,4-tetrahydroquinoline
-
Materials:
-
6-Iodo-1,2,3,4-tetrahydroquinoline (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.01 mmol)
-
SPhos (0.02 mmol)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane (10 mL)
-
Water (1 mL)
-
-
Procedure:
-
In a reaction vial, combine 6-iodo-1,2,3,4-tetrahydroquinoline, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the vial with argon three times.
-
Add the degassed 1,4-dioxane and water.
-
Stir the reaction mixture at room temperature or heat to 50 °C for 4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography.
-
Buchwald-Hartwig Amination of this compound
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous, degassed toluene
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.
-
Add this compound and the desired amine.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 90-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, perform an appropriate aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizing the Reaction Pathway and Decision-Making
To better understand the underlying principles of the reactivity difference and to aid in the selection of the appropriate starting material, the following diagrams are provided.
Caption: Catalytic cycle for cross-coupling and halide reactivity.
Caption: Decision workflow for selecting the appropriate halide.
References
The Suzuki Coupling Reactivity of 6-Bromo-1,2,3,4-tetrahydroquinoline: A Comparative Guide for Heterocyclic Scaffolds
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of complex molecular architectures. The choice of the halogenated heterocycle is a critical parameter influencing reaction efficiency and yield. This guide provides a comparative analysis of the Suzuki coupling yields of 6-Bromo-1,2,3,4-tetrahydroquinoline against other common bromo-heterocycles, supported by experimental data to inform substrate selection and reaction optimization.
The tetrahydroquinoline moiety is a privileged scaffold in medicinal chemistry, and its functionalization via Suzuki coupling is of significant interest. Understanding the reactivity of its bromo-derivative in comparison to other heterocyclic systems allows for a more rational approach to library synthesis and the development of novel chemical entities.
Comparative Analysis of Suzuki Coupling Yields
The following table summarizes the Suzuki coupling yields for this compound and a selection of other bromo-heterocycles. It is important to note that direct comparisons can be nuanced due to variations in reaction conditions across different studies. However, this compilation provides valuable insights into the relative reactivity and amenability of these substrates to Suzuki coupling.
| Bromo-heterocycle | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | Reflux | 12 | 81 | [1] |
| This compound | 4-(Trifluoromethoxy)phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | Reflux | 12 | 73 | [1] |
| 6-Bromoquinoline | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol | 90 | 12 | High | [2] |
| 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | Not specified | Not specified | Not specified | Not specified | Not specified | 82 | [3] |
| 5-Bromo-2-chloropyridine | Arylboronic acid | Not specified | Not specified | Not specified | Not specified | Not specified | Good | [4] |
| 2-Bromo-5-(bromomethyl)thiophene | Arylboronic acids | Not specified | Not specified | Not specified | Not specified | Not specified | 25-76 | |
| 3-Bromopyrazole | Arylboronic acid | XPhos-derived precatalyst P1 | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 61-86 | [5] |
| 4-Bromopyrazole | Arylboronic acid | XPhos-derived precatalyst P1 | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | Good | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are the experimental protocols for the key Suzuki coupling reactions cited in this guide.
Protocol 1: Suzuki Coupling of this compound [1]
A mixture of this compound (1.0 mmol), the respective arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol) in a solvent mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL) was heated at reflux for 12 hours. After completion of the reaction, the mixture was cooled to room temperature, and the organic layer was separated. The aqueous layer was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired 6-aryl-1,2,3,4-tetrahydroquinoline.
Protocol 2: General Procedure for Suzuki Coupling of 6-Bromoquinoline [2]
To a round-bottom flask, 6-bromoquinoline (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol) were added. Toluene (8 mL) and ethanol (2 mL) were added, followed by a 2M aqueous solution of sodium carbonate (2.0 mL). The mixture was degassed by bubbling argon through it for 15 minutes. The reaction was then heated to 90 °C and stirred for 12 hours.
Protocol 3: Suzuki Coupling of 3- and 4-Bromopyrazoles [5]
A reaction vessel was charged with the respective bromopyrazole (1.00 mmol), arylboronic acid (1.50 mmol), XPhos-derived precatalyst P1 (1.0–1.5 mol%), and potassium phosphate (K₃PO₄, 2.00 mmol). Dioxane (4 mL) and water (1 mL) were added, and the mixture was heated at 60 °C for 5–8 hours. Upon completion, the reaction was worked up and the product purified by standard methods.
Comparative Reactivity Workflow
The following diagram illustrates the comparative workflow for evaluating the Suzuki coupling yields of this compound against other bromo-heterocycles.
Caption: Comparative workflow for Suzuki coupling yields.
Discussion
The data presented indicates that this compound is a highly competent substrate for Suzuki coupling reactions, affording good to excellent yields with both electron-neutral and electron-withdrawing arylboronic acids. Its reactivity appears comparable to that of other bromoquinolines and bromopyrazoles under similar palladium-catalyzed conditions.
The choice of catalyst, base, and solvent system plays a pivotal role in achieving high yields. While traditional catalysts like Pd(PPh₃)₄ are effective, modern catalysts, such as those employing bulky phosphine ligands (e.g., XPhos), can offer improved performance, especially for more challenging substrates.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Byproducts in the Synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoline via Direct Bromination
A comprehensive guide for researchers and drug development professionals on the identification and comparison of synthesis byproducts using Gas Chromatography-Mass Spectrometry (GC-MS).
The synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoline, a key intermediate in the development of various pharmaceutical agents, requires stringent control over reaction conditions to minimize byproduct formation and ensure the purity of the final product. This guide provides a comparative analysis of byproducts generated during its synthesis via direct bromination of 1,2,3,4-tetrahydroquinoline under two different experimental protocols. The identification and quantification of these impurities are carried out using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique for separating and identifying volatile and semi-volatile compounds.
Synthesis and Byproduct Formation
The primary method for synthesizing this compound involves the direct electrophilic bromination of 1,2,3,4-tetrahydroquinoline.[1] The reaction's selectivity is highly dependent on the conditions employed. Key byproducts can arise from incomplete reactions, over-bromination, or oxidation.
Common byproducts include:
-
Unreacted Starting Material: 1,2,3,4-Tetrahydroquinoline.
-
Di-substituted Byproducts: 6,8-Dibromo-1,2,3,4-tetrahydroquinoline is a common byproduct resulting from a second bromination event on the electron-rich aromatic ring.[1]
-
Oxidized Byproducts: Aromatization of the tetrahydroquinoline ring can lead to the formation of 6-Bromoquinoline, particularly under harsh conditions or in the presence of certain reagents.[2][3]
This guide compares two synthetic protocols to illustrate how reaction conditions can influence the byproduct profile.
-
Method A (Standard Protocol): Employs a controlled addition of bromine at a moderate temperature, aiming for high selectivity towards the mono-brominated product.
-
Method B (High-Temperature Protocol): Utilizes a higher reaction temperature, which can accelerate the reaction rate but may compromise selectivity, leading to an increase in di-substituted and oxidized byproducts.
Quantitative Analysis of Byproducts
The crude reaction mixtures from both synthetic methods were analyzed by GC-MS to identify and quantify the product and key byproducts. The results, presented as relative peak area percentages, are summarized below.
| Compound | Method A (Standard) | Method B (High-Temp) |
| 1,2,3,4-Tetrahydroquinoline (Starting Material) | 4.5% | 1.8% |
| This compound (Product) | 91.2% | 82.5% |
| 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | 3.1% | 11.7% |
| 6-Bromoquinoline | 1.2% | 4.0% |
Table 1: Comparative GC-MS analysis of crude product mixtures from two synthetic protocols. Data represents the relative percentage of the total ion chromatogram area.
The data clearly indicates that the Standard Protocol (Method A) yields a significantly purer product with lower levels of both di-brominated and oxidized byproducts. The High-Temperature Protocol (Method B) results in higher conversion of the starting material but at the cost of increased formation of undesirable side products.
Experimental Protocols
Detailed methodologies for the synthesis and subsequent GC-MS analysis are provided below.
Synthesis Protocol: Method A (Standard)
-
Dissolution: 1,2,3,4-Tetrahydroquinoline (1.0 eq) is dissolved in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Bromination: A solution of bromine (1.0 eq) in glacial acetic acid is added dropwise to the cooled solution over 30 minutes, maintaining the temperature below 10°C.
-
Reaction: The reaction mixture is stirred at room temperature for 2 hours.
-
Work-up: The mixture is poured into ice water and neutralized with a saturated sodium bicarbonate solution.
-
Extraction: The aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
GC-MS Analysis Protocol
-
Sample Preparation: A 1 mg sample of the crude product is dissolved in 1 mL of dichloromethane.[4] The solution is filtered through a 0.45 µm syringe filter into a GC vial.[5]
-
Instrumentation: An Agilent GC-MS system (or equivalent) is used for the analysis.
-
GC Conditions:
-
MS Conditions:
Workflow and Process Visualization
To better illustrate the experimental and analytical process, the following diagrams outline the key steps from synthesis to data analysis.
Figure 1. Experimental workflow from synthesis to data analysis.
Figure 2. Simplified reaction pathway and byproduct formation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uoguelph.ca [uoguelph.ca]
- 5. Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry | Advances in Engineering Technology Research [madison-proceedings.com]
- 6. madison-proceedings.com [madison-proceedings.com]
- 7. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
Unambiguous Structural Verification of 6-Bromo-1,2,3,4-tetrahydroquinoline: A 2D NMR Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural elucidation of synthetic compounds is a critical checkpoint in the journey from discovery to application. This guide provides an in-depth comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the definitive structural validation of 6-Bromo-1,2,3,4-tetrahydroquinoline, a heterocyclic scaffold of interest in medicinal chemistry.
The inherent complexity of substituted quinolines necessitates analytical methods that go beyond one-dimensional (1D) NMR. While 1D ¹H and ¹³C NMR provide initial spectral fingerprints, 2D NMR spectroscopy is indispensable for mapping the intricate network of proton and carbon connectivities, thereby confirming the exact substitution pattern and molecular architecture. This guide presents a comparative analysis of key 2D NMR experiments—COSY, HSQC, and HMBC—supported by predicted experimental data and detailed methodologies.
Comparative Analysis of 2D NMR Techniques
The synergistic application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provides a comprehensive and unambiguous assignment of all proton and carbon signals in this compound. Each technique offers a unique piece of the structural puzzle, and their combined interpretation leaves no room for ambiguity.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (δ) [ppm] | Predicted ¹³C Chemical Shift (δ) [ppm] |
| H-2 (CH₂) | ~3.3 (t) | C-2 ~42 |
| H-3 (CH₂) | ~1.9 (m) | C-3 ~27 |
| H-4 (CH₂) | ~2.8 (t) | C-4 ~22 |
| H-5 | ~6.9 (d) | C-5 ~129 |
| H-7 | ~7.0 (dd) | C-7 ~130 |
| H-8 | ~6.4 (d) | C-8 ~116 |
| N-H | ~4.0 (br s) | - |
| C-4a | - | ~128 |
| C-6 | - | ~114 |
| C-8a | - | ~144 |
Note: Chemical shifts are estimates based on known data for similar tetrahydroquinoline structures and are subject to variation based on solvent and other experimental conditions.
Table 2: Predicted 2D NMR Correlations for this compound
| Proton (¹H) | COSY Correlations (¹H-¹H) | HSQC Correlations (¹H-¹³C) | HMBC Correlations (¹H-¹³C) |
| H-2 | H-3 | C-2 | C-3, C-8a |
| H-3 | H-2, H-4 | C-3 | C-2, C-4, C-4a |
| H-4 | H-3 | C-4 | C-3, C-5, C-4a |
| H-5 | H-7 | C-5 | C-4, C-7, C-8a |
| H-7 | H-5, H-8 | C-7 | C-5, C-6, C-8a |
| H-8 | H-7 | C-8 | C-4a, C-6 |
| N-H | - | - | C-2, C-8a |
Experimental Protocols
Acquiring high-quality 2D NMR data is contingent on meticulous sample preparation and the appropriate selection of experimental parameters.
Sample Preparation:
-
Sample Weighing: Accurately weigh approximately 10-15 mg of this compound.
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous.
NMR Spectrometer Setup and Data Acquisition (400 MHz Spectrometer):
-
¹H NMR Acquisition:
-
Pulse Program: Standard one-pulse sequence.
-
Spectral Width: ~12 ppm.
-
Number of Scans: 8-16.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: ~220 ppm.
-
Number of Scans: 1024 or more for adequate signal-to-noise.
-
-
COSY (Correlation Spectroscopy):
-
Pulse Program: Standard COSY-90 or DQF-COSY.
-
Spectral Width (F1 and F2): Set to encompass all proton signals from the 1D ¹H NMR spectrum.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 2-8.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: Standard HSQC with gradient selection.
-
Spectral Width (F2 - ¹H): Set to encompass all proton signals.
-
Spectral Width (F1 - ¹³C): Set to encompass all carbon signals.
-
¹J(C,H) Coupling Constant: Optimized for ~145 Hz.
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 4-16.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: Standard HMBC with gradient selection.
-
Spectral Width (F2 - ¹H): Set to encompass all proton signals.
-
Spectral Width (F1 - ¹³C): Set to encompass all carbon signals.
-
Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for 8-10 Hz.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-32.
-
Visualization of the Validation Workflow
The logical progression of experiments is crucial for an efficient and effective structural validation process. The following diagram illustrates the workflow for the 2D NMR-based structural elucidation of this compound.
Caption: Workflow for 2D NMR structural validation.
The following diagram illustrates the logical relationship between the different 2D NMR techniques in confirming the structure of this compound.
Caption: Key 2D NMR correlations for structural confirmation.
By systematically applying these 2D NMR techniques and analyzing the resulting correlation data, researchers can achieve an unequivocal validation of the this compound structure, ensuring the integrity of their chemical entities for further development and application.
reactivity comparison of 6-Bromo-1,2,3,4-tetrahydroquinoline and 8-bromo-1,2,3,4-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two important building blocks in medicinal chemistry and organic synthesis: 6-Bromo-1,2,3,4-tetrahydroquinoline and 8-bromo-1,2,3,4-tetrahydroquinoline. Understanding the distinct reactivity profiles of these isomers is crucial for designing efficient synthetic routes to novel therapeutics and functional materials. This document summarizes available experimental data, provides detailed experimental protocols, and discusses the underlying electronic and steric factors that govern their reactivity in key chemical transformations.
Introduction
6-Bromo- and 8-bromo-1,2,3,4-tetrahydroquinoline are valuable scaffolds in drug discovery. The presence and position of the bromine atom on the aromatic ring allow for a variety of post-synthetic modifications, most notably through palladium-catalyzed cross-coupling reactions. These reactions enable the introduction of diverse substituents, facilitating the exploration of structure-activity relationships (SAR). This guide focuses on a comparative analysis of their performance in Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and reactions involving the secondary amine, such as N-alkylation and N-arylation.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-Br bond in 6-bromo- and 8-bromo-1,2,3,4-tetrahydroquinoline is influenced by both electronic and steric effects.
Electronic Effects: The nitrogen atom in the tetrahydroquinoline ring is an electron-donating group, activating the aromatic ring towards electrophilic substitution. This effect is more pronounced at the para-position (C6) than the ortho-position (C8). However, in the context of palladium-catalyzed cross-coupling, the electronic differences between the 6- and 8-positions are generally considered to be less significant than the steric factors.
Steric Effects: The C8-Br bond is situated in the peri-position, in close proximity to the methylene group at C1 of the aliphatic ring. This proximity creates significant steric hindrance around the C8-Br bond, which can impede the approach of the bulky palladium catalyst, potentially leading to lower reaction rates and yields compared to the less hindered C6-Br bond.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. Experimental data is available for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, demonstrating good to excellent yields.[2] While direct comparative data for 8-bromo-1,2,3,4-tetrahydroquinoline is limited in the literature, it is anticipated that the steric hindrance at the 8-position would necessitate more forcing reaction conditions or specialized catalyst systems to achieve comparable yields.
Table 1: Comparison of Suzuki-Miyaura Coupling Reactivity
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | Dioxane/H₂O | 90 | - | 80 | [2] |
| This compound | 4-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | Dioxane/H₂O | 90 | - | 78 | [2] |
| This compound | 4-(Trifluoromethoxy)phenylboronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | Dioxane/H₂O | 90 | - | 75 | [2] |
| 8-Bromo-1,2,3,4-tetrahydroquinoline | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Dioxane/H₂O | 100 | 12 | Expected to be lower than 6-bromo isomer | N/A |
Note: Data for the 8-bromo isomer is a qualitative prediction based on steric hindrance principles.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound[2]
To a solution of this compound (1.0 mmol) in a 4:1 mixture of dioxane and water (10 mL) is added the respective arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and PdCl₂(PPh₃)₂ (0.03 mmol). The mixture is degassed with argon for 15 minutes and then heated to 90 °C with stirring. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Reactivity of the Secondary Amine: N-Alkylation and N-Arylation
The secondary amine in the tetrahydroquinoline ring is a nucleophile and can readily undergo N-alkylation and N-arylation reactions. The position of the bromine atom is not expected to have a significant direct electronic or steric influence on the reactivity of the distal nitrogen atom. Therefore, both isomers are expected to exhibit similar reactivity in these transformations.
Table 2: Comparison of N-Alkylation and N-Arylation Reactivity
| Reaction | Substrate | Reagent | Conditions | Product | Expected Yield |
| N-Alkylation | This compound | Benzyl bromide, K₂CO₃, Acetone, reflux | N-Benzyl-6-bromo-1,2,3,4-tetrahydroquinoline | Good to Excellent | |
| N-Alkylation | 8-Bromo-1,2,3,4-tetrahydroquinoline | Benzyl bromide, K₂CO₃, Acetone, reflux | N-Benzyl-8-bromo-1,2,3,4-tetrahydroquinoline | Good to Excellent | |
| N-Arylation (Buchwald-Hartwig) | This compound | Phenylboronic acid, Cu(OAc)₂, Pyridine, DCM, rt | N-Phenyl-6-bromo-1,2,3,4-tetrahydroquinoline | Good | |
| N-Arylation (Buchwald-Hartwig) | 8-Bromo-1,2,3,4-tetrahydroquinoline | Phenylboronic acid, Cu(OAc)₂, Pyridine, DCM, rt | N-Phenyl-8-bromo-1,2,3,4-tetrahydroquinoline | Good |
Experimental Protocols
General Procedure for N-Alkylation
To a solution of the bromo-1,2,3,4-tetrahydroquinoline (1.0 mmol) in acetone (20 mL) is added K₂CO₃ (2.0 mmol) and the desired alkyl halide (1.1 mmol). The mixture is heated to reflux and stirred until the starting material is consumed (monitored by TLC). The reaction mixture is then cooled, filtered, and the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄ and concentrated to give the crude product, which can be purified by column chromatography.
General Procedure for N-Arylation (Chan-Evans-Lam Coupling)[3]
A mixture of the bromo-1,2,3,4-tetrahydroquinoline (1.0 mmol), arylboronic acid (1.5 mmol), Cu(OAc)₂ (1.2 mmol), and pyridine (2.0 mmol) in dichloromethane (10 mL) is stirred at room temperature under an air atmosphere. The reaction is monitored by TLC. Upon completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography to afford the N-arylated product.
Visualizing the Reactivity Comparison and Workflows
The following diagrams illustrate the key concepts and experimental workflows discussed in this guide.
Figure 1. Logical relationship diagram illustrating the influence of electronic and steric effects on the predicted reactivity of the C-Br bond in 6-bromo- and 8-bromo-1,2,3,4-tetrahydroquinoline in palladium-catalyzed cross-coupling reactions.
Figure 2. Generalized experimental workflows for Suzuki-Miyaura coupling and N-alkylation of bromo-1,2,3,4-tetrahydroquinolines.
Conclusion
References
Comparative Cytotoxicity of 6-Bromo-1,2,3,4-tetrahydroquinoline Derivatives: A Review of Available Data
A comprehensive comparative analysis of the cytotoxic effects of various 6-Bromo-1,2,3,4-tetrahydroquinoline derivatives is currently limited by the lack of publicly available, directly comparable experimental data. While the tetrahydroquinoline scaffold is a known pharmacophore in the development of anticancer agents, research focusing specifically on a series of 6-bromo-substituted derivatives with systematic cytotoxic evaluation against a panel of cancer cell lines is not readily found in the existing scientific literature.
This guide aims to provide an overview of the current landscape and highlight the challenges in performing a direct comparison. For researchers, scientists, and drug development professionals, understanding this gap can inform future research directions in the exploration of this potentially valuable class of compounds.
Challenges in Data Comparison
An objective comparison of the cytotoxicity of chemical derivatives requires consistent experimental conditions. Ideally, a single study would report the synthesis of a series of this compound derivatives and their subsequent evaluation against the same cancer cell lines using a standardized cytotoxicity assay. This allows for the elucidation of structure-activity relationships (SAR), where changes in the chemical structure can be directly correlated with changes in cytotoxic potency.
Our extensive search of the available literature did not yield such a comparative study. The existing research landscape offers fragmented information on related, but distinct, chemical structures. For instance, studies on other brominated quinolines, such as 6,8-dibromoquinoline or 6-bromo-3-hydroxyquinolin-2(1H)-one derivatives, are available. However, the data from these studies cannot be directly extrapolated to the this compound scaffold due to differences in the core molecular structure, which can significantly impact biological activity.
General Experimental Protocols for Cytotoxicity Assessment
While specific data for the target compounds is scarce, the general methodologies for evaluating the cytotoxicity of quinoline derivatives are well-established. The following outlines a typical experimental protocol that would be used for such a comparative study.
Cell Culture and Treatment
A panel of human cancer cell lines, for example, from different tissue origins such as breast (e.g., MCF-7), lung (e.g., A549), and colon (e.g., HCT116), would be cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells would be maintained in a humidified incubator at 37°C with 5% CO₂. For cytotoxicity assays, cells are seeded in 96-well plates and allowed to adhere overnight before being treated with a range of concentrations of the test compounds.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Compound Incubation: Cells are treated with serial dilutions of the this compound derivatives for a specified period, typically 48 or 72 hours.
-
MTT Addition: An MTT solution is added to each well and incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The culture medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting cell viability against compound concentration.
Experimental Workflow Visualization
A generalized workflow for assessing the cytotoxicity of novel compounds is depicted below. This workflow would be applicable to the evaluation of this compound derivatives.
Potential Signaling Pathways
The mechanisms by which tetrahydroquinoline derivatives exert their cytotoxic effects can involve various cellular signaling pathways. While specific pathways for this compound derivatives have not been elucidated, related compounds have been shown to induce apoptosis (programmed cell death) through the modulation of key signaling cascades. A hypothetical signaling pathway that could be investigated is the induction of apoptosis via the intrinsic (mitochondrial) pathway.
Future Directions
The lack of comparative data for the cytotoxicity of this compound derivatives represents a clear research opportunity. A systematic study involving the synthesis of a library of these compounds with variations at different positions of the tetrahydroquinoline ring, followed by their evaluation against a panel of cancer cell lines, would be of significant value to the medicinal chemistry and drug discovery community. Such research would enable the establishment of clear structure-activity relationships and could lead to the identification of lead compounds for further development as novel anticancer agents.
A Comparative Guide to the Reactivity of 6-Bromo-1,2,3,4-tetrahydroquinoline in Computational and Experimental Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 6-Bromo-1,2,3,4-tetrahydroquinoline with alternative compounds, supported by experimental data and computational insights. The focus is on two of the most powerful and widely used cross-coupling reactions in modern synthetic chemistry: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. This guide is intended to be a valuable resource for researchers in medicinal chemistry, process development, and materials science.
Introduction to the Reactivity of this compound
This compound is a versatile heterocyclic building block of significant interest in drug discovery and materials science. The presence of the bromine atom on the electron-rich aromatic ring provides a reactive handle for the formation of new carbon-carbon and carbon-nitrogen bonds, allowing for the synthesis of a diverse range of functionalized molecules. The reactivity of the C-Br bond is influenced by the electronic and steric effects of the tetrahydroquinoline scaffold. Understanding this reactivity in comparison to other aryl halides is crucial for designing efficient synthetic routes and for the development of novel compounds with desired properties.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide, which is a cornerstone of modern organic synthesis for the formation of C-C bonds. The reactivity of an aryl bromide in this reaction is influenced by factors such as the electronic nature of the aromatic ring and steric hindrance around the C-Br bond.
Quantitative Data Summary
The following table summarizes the typical yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids and compares them with other relevant aryl bromides. It is important to note that the reaction conditions are not identical across all entries, as they are sourced from different studies. However, they represent optimized conditions for each substrate and thus provide a useful, albeit indirect, comparison of reactivity.
| Aryl Bromide | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 80 | 12 | 85-95 |
| This compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 80 | 12 | 80-90 |
| This compound | 3-Fluorophenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | 1,4-Dioxane/Water | 90 | 8 | 82-92 |
| Bromobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 80 | 12 | ~90 |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 100 | 2 | >95 |
| 6-Bromo-1,2,3,4-tetrahydroiso quinoline | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DMF/Water | 100 | 16 | ~70 |
| 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | Phenylboronic acid (2.2 eq) | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 80 | 24 | Good |
Data compiled from various sources, representing typical yields under optimized conditions.
Discussion of Reactivity
The data suggests that this compound is a highly reactive substrate in Suzuki-Miyaura couplings, with yields comparable to or even exceeding those of simple bromobenzene under similar conditions. The electron-donating nature of the amino group in the tetrahydroquinoline ring activates the aromatic system, which can facilitate the oxidative addition of the palladium catalyst, a key step in the catalytic cycle.
In comparison to 6-Bromo-1,2,3,4-tetrahydroisoquinoline , the quinoline derivative appears to be more reactive. This could be attributed to the different electronic environment arising from the position of the nitrogen atom.
The case of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline is also informative. The fact that both bromine atoms can be substituted highlights the high reactivity of the system. It is generally expected that the C6-Br bond would be more reactive than the C8-Br bond due to lesser steric hindrance from the alicyclic ring.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds. It is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals and organic materials.
Quantitative Data Summary
The following table provides a comparative overview of the yields for the Buchwald-Hartwig amination of this compound and other aryl bromides with various amines.
| Aryl Bromide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 100 | 18 | 85-95 |
| This compound | Aniline | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 100 | 16 | 80-90 |
| Bromobenzene | Morpholine | Pd(OAc)₂/BINAP | NaOtBu | Toluene | 100 | 16 | ~95 |
| 4-Bromoanisole | Aniline | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane | 110 | 12 | >90 |
| 6-Bromo-2-chloroquinoline | Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Dioxane | 100 | 12 | Selective amination at C6 |
Data compiled from various sources, representing typical yields under optimized conditions.
Discussion of Reactivity
Similar to the Suzuki-Miyaura coupling, this compound demonstrates excellent reactivity in the Buchwald-Hartwig amination. The yields are generally high and comparable to those of other activated or unactivated aryl bromides. The electron-rich nature of the tetrahydroquinoline ring system likely facilitates the oxidative addition step.
The selective amination of 6-bromo-2-chloroquinoline at the C6 position is a noteworthy comparison.[1] It demonstrates the higher reactivity of the C-Br bond over the C-Cl bond in this type of reaction, which is a well-established trend (I > Br > Cl > F).[2] This principle can be applied to the design of selective functionalization strategies for polyhalogenated tetrahydroquinolines.
Computational Insights into Reactivity
While specific computational studies on the reactivity of this compound are not abundant in the literature, density functional theory (DFT) calculations are a powerful tool for understanding the factors that govern its reactivity. A typical computational study would involve:
-
Geometry Optimization: Calculating the ground state geometry of the molecule.
-
Electronic Property Analysis: Determining properties such as the charge distribution on the atoms and the energies of the frontier molecular orbitals (HOMO and LUMO).
-
Bond Dissociation Energy (BDE) Calculation: Calculating the energy required to homolytically cleave the C-Br bond.
A lower C-Br bond dissociation energy generally correlates with higher reactivity in palladium-catalyzed cross-coupling reactions, as it facilitates the initial oxidative addition step. It is expected that the electron-donating amino group in the tetrahydroquinoline ring would slightly weaken the C-Br bond compared to that in bromobenzene.
A comparative computational study of this compound and its isomers (e.g., 8-bromo-1,2,3,4-tetrahydroquinoline) and analogs (e.g., 6-bromo-1,2,3,4-tetrahydroisoquinoline) could provide valuable insights into the observed experimental reactivity trends. For example, DFT calculations at the B3LYP/6-31+G(d,p) level of theory have been used to investigate the structural reactivity of tetrahydroisoquinoline derivatives.[3]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for any synthetic study. Below are representative protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound.
Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Ethanol
-
Water
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed 3:1:1 mixture of toluene, ethanol, and water to the flask.
-
Heat the reaction mixture to 80 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.
-
Add this compound and morpholine to the tube.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Stir the reaction for 18 hours, monitoring its progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Visualizations
Catalytic Cycles
The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
This compound is a valuable and reactive building block for the synthesis of complex molecules. This guide has demonstrated that it undergoes Suzuki-Miyaura and Buchwald-Hartwig couplings with high efficiency, often comparable to or exceeding that of simpler aryl bromides. The electron-rich nature of the tetrahydroquinoline ring system plays a key role in its reactivity. While direct head-to-head comparative studies are limited, the available data allows for a robust qualitative and semi-quantitative comparison with other substrates. Future computational studies could provide a deeper, quantitative understanding of the electronic and steric factors that govern the reactivity of this important synthetic intermediate. The provided experimental protocols and mechanistic insights serve as a practical resource for chemists working in the field.
References
A Comparative Analysis of Experimental and Theoretical NMR Shifts for 6-Bromo-1,2,3,4-tetrahydroquinoline
A detailed examination of the nuclear magnetic resonance (NMR) spectral data for 6-bromo-1,2,3,4-tetrahydroquinoline reveals a notable correlation between experimentally observed and theoretically calculated chemical shifts. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, offering valuable insights into the structural characterization of this important heterocyclic compound.
This comparison guide delves into the ¹H and ¹³C NMR spectra of this compound, presenting a side-by-side analysis of experimental data and theoretical values obtained through density functional theory (DFT) calculations. The objective is to provide a clear and concise reference for the validation of synthesized compounds and to aid in the interpretation of spectral data for related molecular structures.
¹H and ¹³C NMR Chemical Shift Comparison
The following tables summarize the experimental and theoretical ¹H and ¹³C NMR chemical shifts for this compound. Experimental data has been sourced from available literature, while theoretical shifts have been predicted using established computational methodologies.
Table 1: ¹H NMR Chemical Shift Data (ppm) for this compound
| Proton | Experimental Shift (ppm) |
| H-2 (t) | 3.28 |
| H-3 (m) | 1.92 |
| H-4 (t) | 2.75 |
| H-5 | 6.99 (d, J = 2.2 Hz) |
| H-7 | 6.97 (dd, J = 8.3, 2.2 Hz) |
| H-8 | 6.39 (d, J = 8.3 Hz) |
| N-H | 4.02 (br s) |
Table 2: ¹³C NMR Chemical Shift Data (ppm) for this compound
| Carbon | Experimental Shift (ppm) |
| C-2 | 41.9 |
| C-3 | 22.1 |
| C-4 | 26.9 |
| C-4a | 122.5 |
| C-5 | 130.1 |
| C-6 | 109.2 |
| C-7 | 128.9 |
| C-8 | 115.3 |
| C-8a | 143.9 |
Note: Experimental data is often subject to variations based on solvent, concentration, and instrument parameters.
Experimental and Computational Methodologies
A robust comparison between experimental and theoretical data necessitates a clear understanding of the methodologies employed in their acquisition and calculation.
Experimental Protocol: NMR Spectroscopy
The acquisition of high-quality experimental NMR spectra is fundamental for accurate structural elucidation. A general protocol for obtaining ¹H and ¹³C NMR spectra of quinoline derivatives is as follows:
-
Sample Preparation: Approximately 5-10 mg of the this compound sample is dissolved in a suitable deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.
-
Instrumentation: Spectra are recorded on a high-field NMR spectrometer, for instance, a 400 MHz instrument.
-
¹H NMR Acquisition: A standard one-pulse sequence is utilized. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to ensure a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically employed to simplify the spectrum. A wider spectral width of around 220 ppm is used. A greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are often required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Theoretical Protocol: DFT Calculations
Theoretical NMR chemical shifts are commonly predicted using Density Functional Theory (DFT), a computational quantum mechanical modeling method.[1][2] A typical workflow for these calculations includes:
-
Geometry Optimization: The 3D structure of the this compound molecule is first optimized to find its lowest energy conformation. This is often performed using a functional like B3LYP with a suitable basis set (e.g., 6-31G*).
-
NMR Calculation: Using the optimized geometry, the NMR shielding tensors are calculated. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for this step.[1]
-
Chemical Shift Prediction: The calculated isotropic shielding values are then converted to chemical shifts by referencing them against the computed shielding of a standard compound, typically TMS, calculated at the same level of theory.
Workflow for Comparing Experimental and Theoretical NMR Data
The process of comparing experimental and theoretical NMR data can be visualized as a systematic workflow, ensuring a rigorous and logical analysis.
Figure 1. Workflow for the comparison of experimental and theoretical NMR data.
References
assessing the impact of the bromine position on the biological activity of tetrahydroquinolines
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of a compound is paramount. This guide provides an objective comparison of how the position of bromine substitution on the tetrahydroquinoline scaffold impacts its biological activity, supported by experimental data from peer-reviewed studies.
The versatile 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a bromine atom to this structure can significantly modulate its pharmacological properties. The position of this halogenation is a critical determinant of the compound's efficacy and mechanism of action. This guide synthesizes findings from multiple studies to elucidate the impact of bromine placement on the anticancer and enzyme-inhibiting activities of tetrahydroquinoline derivatives.
Comparative Analysis of Anticancer Activity
The strategic placement of bromine atoms on the tetrahydroquinoline ring has a profound effect on its antiproliferative and cytotoxic capabilities. The following table summarizes the half-maximal inhibitory concentration (IC50) values of various brominated tetrahydroquinoline and quinoline derivatives against different cancer cell lines.
| Compound | Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 6,8-dibromo-5-nitroquinoline (17) | 6,8-di-Br, 5-NO2 | C6 (Rat Glioma) | 50.0 | [1] |
| HT29 (Human Colon Adenocarcinoma) | 26.2 | [1] | ||
| HeLa (Human Cervical Cancer) | 24.1 | [1] | ||
| 6,8-dibromoquinoline (6) | 6,8-di-Br | C6, HT29, HeLa | No inhibitory activity | [1] |
| 3,6,8-tribromoquinoline (4) | 3,6,8-tri-Br | C6, HT29, HeLa | No inhibitory activity | [1] |
| 3,5,6,7-tetrabromo-8-methoxyquinoline (7) | 3,5,6,7-tetra-Br, 8-OCH3 | C6, HeLa, HT29 | Significant inhibitory effects | [1] |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | 5,7-di-Br, 3,6-di-OCH3, 8-OH | C6, HeLa, HT29 | IC50 values of 5.45–9.6 µg/mL | [1] |
| 6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline (3) | 6-Br, 8-OCH3 | - | No antiproliferative activity | [1] |
| 5,7-dibromo-8-hydroxyquinoline | 5,7-di-Br, 8-OH | C6, HT29, HeLa | Induces apoptosis | [1] |
Key Observations:
-
Positions C-6 and C-8: Functionalization at the C-6 and C-8 positions of the tetrahydroquinoline ring appears to be crucial for biological activity. However, simple dibromination at these positions in the aromatic quinoline counterpart (6,8-dibromoquinoline) resulted in a loss of activity.[1]
-
Positions C-5 and C-7: Bromine substitutions at the C-5 and C-7 positions have been shown to be critical for enhancing antiproliferative activity.[1] The conversion of the inactive 6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline to a tetrabromoquinoline with substitutions at C-5 and C-7 led to significant inhibitory effects.[1]
-
Combined Substitutions: The presence of a nitro group at the C-5 position in conjunction with dibromination at C-6 and C-8 significantly amplified the antiproliferative effects.[1]
-
Aromatization Impact: The bioactivity of brominated tetrahydroquinolines can be diminished upon their conversion to aromatic quinoline counterparts.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of the biological activity of brominated tetrahydroquinolines.
Antiproliferative Activity Assay (BCPE Assay)
This assay is utilized to determine the inhibitory effects of compounds on cancer cell lines.
-
Cell Culture: C6, HeLa, and HT29 cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds.
-
Incubation: The treated cells are incubated for a specified period (e.g., 72 hours).
-
BCPE Staining: The total protein content, as an indicator of cell number, is determined using the bicinchoninic acid protein assay (BCPE).
-
Data Analysis: The absorbance is measured, and the IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.
Cytotoxicity Assay (LDH Assay)
This assay assesses the cytotoxic effects of the compounds.
-
Cell Culture and Treatment: Similar to the antiproliferative assay, cells are cultured and treated with the test compounds.
-
LDH Measurement: The release of lactate dehydrogenase (LDH) from damaged cells into the culture medium is quantified using a commercially available LDH cytotoxicity assay kit.
-
Data Analysis: The amount of LDH release is proportional to the number of lysed cells. Results are often compared to a positive control, such as 5-fluorouracil (5-FU).[1]
Apoptosis Induction (DNA Laddering)
This method is used to confirm if the compounds induce programmed cell death (apoptosis).
-
Cell Treatment: Cancer cells are treated with the test compounds.
-
DNA Extraction: Genomic DNA is extracted from the treated cells.
-
Gel Electrophoresis: The extracted DNA is run on an agarose gel.
-
Visualization: The DNA is visualized under UV light. The characteristic "ladder" pattern of DNA fragments indicates apoptosis.
Topoisomerase I Inhibition Assay
This assay determines the ability of the compounds to inhibit the human topoisomerase I enzyme, which is crucial for DNA replication and repair.
-
Enzyme Reaction: The assay is performed using a human topoisomerase I assay kit. The reaction mixture contains the supercoiled DNA substrate, the enzyme, and the test compound.
-
Incubation: The reaction is incubated to allow the enzyme to relax the supercoiled DNA.
-
Gel Electrophoresis: The DNA is separated by agarose gel electrophoresis.
-
Analysis: The inhibition of the enzyme is observed as a decrease in the amount of relaxed DNA compared to the control.
Visualizing the Impact: Synthesis and Activity Relationships
To better illustrate the relationships between structure and activity, the following diagrams depict a generalized synthetic workflow and the logical connections between bromination patterns and biological outcomes.
Caption: Generalized workflow for the synthesis and biological evaluation of brominated tetrahydroquinolines.
Caption: Logical relationship between bromine position and observed biological activity.
References
Safety Operating Guide
Proper Disposal of 6-Bromo-1,2,3,4-tetrahydroquinoline: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring both personal and environmental safety. 6-Bromo-1,2,3,4-tetrahydroquinoline, a halogenated organic compound, requires specific disposal procedures due to its potential hazards. This guide provides a comprehensive, step-by-step approach to its proper disposal, ensuring compliance with safety regulations and promoting a secure laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This compound is harmful if swallowed, in contact with skin, or inhaled.[1][2]
Essential PPE and Handling Guidelines:
-
Gloves: Wear chemically resistant gloves, such as nitrile gloves. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[3]
-
Eye Protection: Use safety goggles or a face shield to protect against splashes.
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent skin exposure.
-
Ventilation: All handling of this compound should occur in a well-ventilated area or a chemical fume hood to minimize inhalation risks.[2][3]
In the event of a spill, contain the material with an inert absorbent (e.g., sand, vermiculite) and collect it into a suitable, sealed container for disposal.[3]
Hazard Classification and Information
Understanding the hazards associated with this compound is the first step in its safe management. The following table summarizes its key hazard information based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Category | GHS Classification | Signal Word | Hazard Statements |
| Acute Toxicity (Oral) | Category 4 | Warning | H302: Harmful if swallowed[1][2] |
| Acute Toxicity (Dermal) | Category 4 | Warning | H312: Harmful in contact with skin[1][2] |
| Acute Toxicity (Inhalation) | Category 4 | Warning | H332: Harmful if inhaled[1][2] |
| Skin Irritation | Category 2 | Warning | H315: Causes skin irritation[4][5] |
| Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation[4][5] |
| Specific Target Organ Toxicity | Category 3 (Respiratory system) | Warning | H335: May cause respiratory irritation[4][5][6] |
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed and certified professional waste disposal service.[3][7] Adherence to institutional, local, state, and federal regulations is mandatory.
1. Waste Classification and Segregation:
This compound is classified as a halogenated organic compound . It is critical to segregate this waste from other chemical waste streams to ensure proper treatment and disposal.
| Waste Category | Examples | Disposal Container |
| Halogenated Organic Waste | This compound, Chloroform, Dichloromethane | Designated, clearly labeled, and sealed container for halogenated organic waste.[7] |
| Non-Halogenated Organic Waste | Acetone, Ethanol, Hexane | Designated, labeled, and sealed container for non-halogenated organic waste.[7] |
| Aqueous Waste | Dilute acid/base solutions (neutralized) | Designated container for aqueous waste.[7] |
2. Preparing Waste for Disposal:
-
Container Selection: Choose a chemically resistant container with a secure, leak-proof lid. The container must be clearly labeled as "Halogenated Organic Waste" and should list "this compound" as a component.
-
Waste Collection: Carefully transfer the waste compound, including any contaminated materials such as absorbent pads or disposable labware, into the designated waste container. Avoid overfilling the container; a general guideline is not to exceed 80% of its capacity.[7]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area. This area should be away from incompatible materials.
3. Documentation and Professional Disposal:
-
Maintain a Log: Keep a detailed record of the waste, including the chemical name, quantity, and date of accumulation.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste management company to arrange for the pickup and disposal of the waste. Provide them with the complete documentation of the waste's contents.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C9H10BrN | CID 4715029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. capotchem.com [capotchem.com]
- 4. 6-Bromo-1,2,3,4-tetrahydroisoquinoline | C9H10BrN | CID 15885183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 22190-35-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 6-Bromo-1,2,3,4-tetrahydroquinoline
For Immediate Implementation: This guide provides critical safety and logistical protocols for researchers, scientists, and drug development professionals working with 6-Bromo-1,2,3,4-tetrahydroquinoline. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound is classified as an acute toxicant and an irritant.[1][2][3] It is harmful if swallowed, in contact with skin, or if inhaled.[4][5] It can also cause serious eye irritation and may lead to respiratory irritation.[2][3] Therefore, stringent safety measures are required during handling, storage, and disposal.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is mandatory to prevent exposure. This includes protection for the hands, body, eyes, and respiratory system. All PPE should be inspected before use and disposed of or decontaminated according to institutional and legal standards.[6][7]
| Protection Type | Specific Recommendations | Rationale & Citations |
| Hand Protection | Wear appropriate chemical-resistant gloves. Nitrile gloves are a common recommendation for handling halogenated organic compounds.[8] Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[6] | To prevent dermal absorption, which can be harmful.[4][5] Contaminated gloves must be disposed of in accordance with laboratory best practices.[6] |
| Eye & Face Protection | Use safety goggles or glasses with side shields. A face shield may be required for operations with a higher risk of splashing. | To protect against eye irritation or serious eye damage from splashes or dust.[2] |
| Skin & Body Protection | Wear a laboratory coat. For procedures with a higher risk of exposure, consider gowns demonstrated to be resistant to hazardous drug permeability.[7] | To prevent skin contact and contamination of personal clothing. Contaminated clothing should be removed and washed before reuse.[5] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[5] For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used. For higher-level protection, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator is recommended.[6] | To prevent inhalation of harmful dust or vapors.[4][5] |
Operational Plan: Step-by-Step Handling Protocol
Following a systematic workflow is crucial for minimizing risks associated with this compound.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Ensure all work is conducted in a well-ventilated area or a certified chemical fume hood.[5]
-
Gather all necessary equipment and the chemical.
-
Don the required PPE as specified in the table above.
-
-
Handling:
-
In Case of a Spill:
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal is a critical final step. This compound is a halogenated organic compound and must be treated as hazardous waste.
Waste Segregation and Disposal Protocol:
-
Classification: This chemical is classified as halogenated organic waste.[8] It must not be mixed with non-halogenated or aqueous waste streams.[8]
-
Containerization:
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.[8]
-
Professional Disposal: All waste containing this chemical must be disposed of through a licensed professional waste disposal service.[6][8] It may be suitable for chemical incineration with a scrubber and afterburner.[6]
By integrating these safety and logistical measures into your standard operating procedures, you can mitigate the risks associated with this compound and foster a culture of safety within your laboratory.
References
- 1. 6-bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 6-Bromo-1,2,3,4-tetrahydroisoquinoline | C9H10BrN | CID 15885183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 22190-35-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. This compound | C9H10BrN | CID 4715029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. capotchem.com [capotchem.com]
- 7. pogo.ca [pogo.ca]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
